molecular formula C7H11IO2 B15623237 Alkyne-PEG2-iodide

Alkyne-PEG2-iodide

Numéro de catalogue: B15623237
Poids moléculaire: 254.07 g/mol
Clé InChI: KRKPKEAEPAZGGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alkyne-PEG2-iodide is a useful research compound. Its molecular formula is C7H11IO2 and its molecular weight is 254.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-(2-iodoethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPKEAEPAZGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyne-PEG2-iodide is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal alkyne and a reactive alkyl iodide moiety connected by a hydrophilic diethylene glycol (PEG2) spacer, allows for a dual mechanism of action. This enables the precise and sequential modification of biomolecules, facilitating the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), and enabling advanced proteomics studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the reactivity of its functional groups, providing experimental protocols for its use, and presenting quantitative data to inform experimental design.

Introduction

The precise chemical modification of biomolecules is a cornerstone of modern biomedical research and therapeutic development. Bifunctional linkers are essential reagents in this field, enabling the covalent connection of two different molecular entities. This compound is a versatile crosslinker that offers two distinct and orthogonal reactive handles: a terminal alkyne and a primary alkyl iodide.[1][2]

  • The Terminal Alkyne: This functional group is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with an azide-modified molecule.[3] The alkyne can also participate in palladium-catalyzed Sonogashira coupling reactions, further expanding its synthetic utility.

  • The Alkyl Iodide: As a primary alkyl halide, the iodide is a potent electrophile that readily reacts with nucleophiles in an SN2 (bimolecular nucleophilic substitution) reaction.[4] In a biological context, the most prominent nucleophile for this reaction is the thiol group of cysteine residues in proteins.[4] This reactivity allows for the targeted alkylation of specific amino acids.

  • The PEG2 Spacer: The diethylene glycol spacer enhances the water solubility of the molecule and provides a flexible linkage between the two reactive ends, which can be advantageous in complex biological systems.[5]

This dual reactivity allows for a two-step conjugation strategy, where one part of the linker reacts with a target biomolecule, and the other end is available for the subsequent attachment of a payload, such as a drug, a fluorescent dye, or a biotin (B1667282) tag.

Mechanism of Action

The mechanism of action of this compound is dictated by the independent reactivity of its two terminal functional groups.

Alkylation via the Iodide Moiety

The primary alkyl iodide is a strong electrophile due to the electron-withdrawing nature of the iodine atom and its excellent leaving group ability. It reacts with nucleophiles through a classic SN2 mechanism.

General SN2 Reaction Mechanism:

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nu:⁻ TS [Nu---R---I]⁻ Nucleophile->TS Backside Attack AlkynePEG2I R-I AlkynePEG2I->TS Product Nu-R TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Cleavage Cysteine_Alkylation Protein_Cys Protein-SH Alkylated_Protein Protein-S-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-C≡CH Protein_Cys->Alkylated_Protein Alkylation AlkynePEG2I I-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-C≡CH AlkynePEG2I->Alkylated_Protein HI H-I CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne R-C≡CH Triazole R-Triazole-R' Alkyne->Triazole Azide R'-N₃ Azide->Triazole Cu Cu(I) Cu->Triazole catalysis Protein_Alkylation_Workflow cluster_prep Protein Preparation cluster_reaction Alkylation Reaction cluster_cleanup Purification & Analysis Protein Purified Protein Reduction Reduction (optional) (e.g., TCEP) Protein->Reduction Add_Linker Add this compound Reduction->Add_Linker Incubation Incubate (1-2h, RT) Add_Linker->Incubation Quench Quench Reaction (e.g., L-cysteine) Incubation->Quench Purify Purify (e.g., Desalting column) Quench->Purify Analyze Analyze (e.g., Mass Spectrometry) Purify->Analyze ABPP_Workflow cluster_labeling In situ/In vitro Labeling cluster_click Click Chemistry cluster_analysis Proteomic Analysis Proteome Cell Lysate or Live Cells Labeling Label with This compound Proteome->Labeling Click Click Reaction with Azide-Biotin Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS

References

Alkyne-PEG2-iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Solubility, and Applications of Alkyne-PEG2-iodide

Introduction

This compound is a heterobifunctional crosslinker that has emerged as a valuable tool in chemical biology, drug discovery, and bioconjugation. Its unique structure, featuring a terminal alkyne, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive alkyl iodide, allows for sequential and orthogonal conjugation strategies. This guide provides a detailed overview of the chemical properties, solubility, and key applications of this compound, complete with experimental protocols and workflow diagrams to facilitate its use in research and development.

Chemical Properties and Solubility

This compound is a colorless to yellow oil. Its bifunctional nature is central to its utility, with the terminal alkyne group readily participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and Sonogashira couplings, while the alkyl iodide serves as a potent alkylating agent for various nucleophiles.[1][2]

Table 1: Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₁IO₂[1]
Molecular Weight 254.07 g/mol [1]
CAS Number 1234387-33-7[1]
Appearance Colorless to yellow oil[1]
Purity ≥95% (typically assessed by ¹H NMR and GC-MS)
IUPAC Name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne[1]
Table 2: Solubility of this compound
SolventSolubilityReference
Water Soluble[1]
Polar Organic Solvents (e.g., DMSO, DMF) Soluble[1]

Storage and Handling: this compound should be stored at -20°C in the dark for long-term stability (up to 24 months).[1] For transportation, it is stable at room temperature for up to three weeks.[1]

Experimental Protocols

The dual reactivity of this compound allows for a two-step conjugation strategy. Typically, the more reactive iodide is reacted first with a nucleophile, followed by the "click" reaction of the alkyne. Alternatively, a biomolecule can be modified with an alkyne group first, and then the iodide on this compound can be used for subsequent conjugation.

Protocol 1: Introduction of an Alkyne Handle onto a Protein via NHS Ester Chemistry

This protocol describes the modification of a protein with an alkyne group using an alkyne-NHS ester, preparing it for subsequent reaction with an azide-functionalized molecule. This is a common first step before utilizing the iodide functionality of a molecule like this compound in a multi-step synthesis.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the Alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess and hydrolyzed NHS ester by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Confirm the incorporation of the alkyne group using mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Protein

This protocol details the "click" reaction between an alkyne-modified protein and an azide-containing molecule.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Azide-containing molecule: 10 mM in DMSO or water.

    • CuSO₄: 100 mM in water.

    • THPTA: 500 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of the azide-containing molecule.

  • Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1 mM. Then, add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the protein conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.

Protocol 3: Alkylation of a Thiol-Containing Biomolecule

This protocol describes the reaction of the iodide group of this compound with a cysteine residue on a protein.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfides)

  • This compound

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.5-8.0)

  • Reducing agent (e.g., TCEP) if starting with disulfide bonds

  • Desalting column

Procedure:

  • Protein Reduction (if necessary): If the cysteine residues are in disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Buffer Exchange: Remove the excess reducing agent using a desalting column, exchanging the protein into a degassed reaction buffer.

  • Alkylation Reaction: Add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the reduced protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted this compound by size-exclusion chromatography.

  • Further Conjugation: The resulting alkyne-functionalized protein can now be used in a subsequent click chemistry reaction as described in Protocol 2.

Applications in Drug Development

This compound is particularly valuable in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] this compound can serve as a versatile linker to connect the target protein ligand and the E3 ligase ligand.

The general workflow for synthesizing a PROTAC using this compound involves a sequential conjugation approach.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization of E3 Ligase Ligand cluster_1 Step 2: Functionalization of Target Protein Ligand cluster_2 Step 3: Click Chemistry Assembly E3_Ligand E3 Ligase Ligand (with nucleophile, e.g., -NH2, -OH, -SH) Alkylated_E3_Ligand Alkyne-PEG2-E3 Ligase Ligand E3_Ligand->Alkylated_E3_Ligand Alkylation Alkyne_PEG2_Iodide This compound Alkyne_PEG2_Iodide->Alkylated_E3_Ligand PROTAC Final PROTAC Conjugate Alkylated_E3_Ligand->PROTAC CuAAC Target_Ligand Target Protein Ligand Azide_Modification Introduction of Azide Group (e.g., via Azide-NHS ester) Target_Ligand->Azide_Modification Azide_Target_Ligand Azide-Target Protein Ligand Azide_Modification->Azide_Target_Ligand Azide_Target_Ligand->PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

Bioconjugation Workflow

The general workflow for conjugating this compound to a biomolecule, such as an antibody, for subsequent labeling with a reporter molecule (e.g., a fluorescent dye) is depicted below.

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Antibody with Cys residues) Reduction Reduction of Disulfides (e.g., with TCEP) Biomolecule->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Alkyne_Biomolecule Alkyne-functionalized Biomolecule Alkylation->Alkyne_Biomolecule Click_Reaction CuAAC Click Chemistry Alkyne_Biomolecule->Click_Reaction Azide_Reporter Azide-functionalized Reporter Molecule (e.g., Fluorescent Dye) Azide_Reporter->Click_Reaction Labeled_Biomolecule Labeled Biomolecule Click_Reaction->Labeled_Biomolecule

Caption: General Bioconjugation Workflow.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the straightforward and efficient synthesis of complex bioconjugates. Its well-defined reactivity, good solubility in aqueous and common organic solvents, and the commercial availability of related building blocks make it an invaluable tool for researchers in academia and industry. The provided protocols and workflows serve as a starting point for the application of this compound in innovative research and the development of novel therapeutics and diagnostics.

References

Alkyne-PEG2-iodide structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Alkyne-PEG2-iodide: Structure, Properties, and Applications

For researchers, scientists, and drug development professionals, this compound is a versatile bifunctional linker that plays a crucial role in the field of bioconjugation and medicinal chemistry. Its unique structure, possessing both a terminal alkyne and a reactive alkyl iodide, allows for a two-step sequential modification of biomolecules, making it a valuable tool in the construction of complex architectures such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, experimental applications, and the logical workflows for its use.

Core Properties of this compound

This compound is characterized by its polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, an alkyne group for click chemistry, and an iodide group that serves as a potent alkylating agent.

PropertyValue
Molecular Weight 254.07 g/mol [1][2][3][4]
Chemical Formula C₇H₁₁IO₂[1][3][4]
IUPAC Name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne[2][3]
Appearance Colorless to yellow oil[3]
Solubility Soluble in water and polar organic solvents[3]
CAS Number 1234387-33-7[2][3][4]

Chemical Structure

The structure of this compound is fundamental to its function, featuring a reactive iodide on one end and a terminal alkyne on the other, connected by a flexible PEG2 linker.

G cluster_0 This compound I I C1 C I->C1 H2_1 H2 C1->H2_1 C2 C C1->C2 H2_2 H2 C2->H2_2 O1 O C2->O1 C3 C O1->C3 H2_3 H2 C3->H2_3 C4 C C3->C4 H2_4 H2 C4->H2_4 O2 O C4->O2 C5 C O2->C5 H2_5 H2 C5->H2_5 C6 C C5->C6 C7 C C6->C7 C6:e->C7:w C6:e->C7:w H_alkyne H C7->H_alkyne

Caption: Chemical structure of this compound.

Experimental Applications and Protocols

This compound is primarily utilized in a two-stage bioconjugation strategy. The first stage involves the alkylation of a nucleophilic residue on a biomolecule (e.g., a cysteine thiol on a protein) with the iodide end of the linker. The second stage utilizes the terminal alkyne for a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to attach a second molecule of interest that has been functionalized with an azide (B81097) group.

Stage 1: Alkylation of a Protein with this compound

This protocol outlines the general steps for labeling a protein containing a reactive cysteine residue.

Materials:

  • Protein with an accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).

  • This compound.

  • Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reducing agent (e.g., TCEP) if cysteine residues are oxidized.

  • Desalting column or dialysis equipment for purification.

Protocol:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature to expose free cysteine thiols.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.

  • Alkylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The alkyl iodide group will react with the thiol group of the cysteine, forming a stable thioether bond.

  • Purification: Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.

Stage 2: Click Chemistry Conjugation

This protocol describes the conjugation of the alkyne-modified protein to an azide-containing molecule (e.g., a fluorescent dye, a small molecule drug).

Materials:

  • Alkyne-modified and purified protein.

  • Azide-functionalized molecule of interest.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent for copper (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce cytotoxicity.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the azide-containing molecule, CuSO₄, and sodium ascorbate (B8700270) in an appropriate solvent (e.g., water or DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of the azide-functionalized molecule.

  • Catalyst Addition: Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration is 50 µM CuSO₄ and 250 µM THPTA.

  • Initiation of Click Reaction: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The bifunctional nature of this compound is particularly advantageous in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Drug Conjugation Ab Antibody (with Cys) Alkylation Alkylation Reaction (Thiol-Iodide) Ab->Alkylation Alkyne_PEG_I This compound Alkyne_PEG_I->Alkylation Ab_Alkyne Alkyne-Modified Antibody Alkylation->Ab_Alkyne Click_Reaction Click Chemistry (CuAAC) Ab_Alkyne->Click_Reaction Drug_Azide Azide-Functionalized Drug Drug_Azide->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC

Caption: Workflow for ADC synthesis using this compound.

This structured approach ensures a controlled and efficient conjugation process, which is critical for the development of effective and safe biotherapeutics. The PEG linker can also impart favorable pharmacokinetic properties to the final conjugate.

References

The Dual Reactivity of Alkyne-PEG2-Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the reactivity and applications of Alkyne-PEG2-iodide, a bifunctional linker critical in bioconjugation and drug development, is now available. This document provides researchers, scientists, and professionals in drug development with an in-depth understanding of this versatile molecule, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

This compound is a heterobifunctional molecule featuring a terminal alkyne and a primary iodide, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for orthogonal reactions, making it an invaluable tool for conjugating different molecular entities with high specificity and efficiency. The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and Sonogashira coupling reactions, while the alkyl iodide serves as a potent electrophile for nucleophilic substitution reactions.

Core Reactivities and Applications

The dual functionality of this compound enables a wide range of applications, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), and in the functionalization of proteins for proteomic studies.

1. Alkyne Moiety: Gateway to "Click Chemistry" and Cross-Coupling

The terminal alkyne is a versatile handle for forming stable carbon-carbon and carbon-heteroatom bonds.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click" reaction forms a stable triazole linkage with an azide-functionalized molecule. CuAAC is widely used in bioconjugation due to its bio-orthogonal nature, proceeding with high yield in aqueous media and in the presence of various functional groups.[1][2]

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated systems and has applications in materials science and the development of therapeutic and diagnostic agents.

2. Iodide Moiety: A Potent Alkylating Agent

The primary alkyl iodide is an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles.[5][6] This reactivity is harnessed to conjugate this compound to biomolecules containing nucleophilic residues.

  • Nucleophilic Substitution: The iodide can be displaced by a variety of nucleophiles, including thiols (from cysteine residues in proteins), amines (from lysine (B10760008) residues or N-termini), and carboxylates.[7] The reaction with cysteine's thiol group is particularly robust and is a common strategy for protein modification.[8]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction conditions and expected outcomes based on analogous systems.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Conditions and Yields

ParameterValue/ConditionNotes
Reactants This compound, Azide-functionalized moleculeTypically used in near-equimolar amounts or with a slight excess of one reactant.
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent, CuI, CuBr)CuSO₄ with sodium ascorbate (B8700270) is a common system.
Ligand Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Ligands stabilize the Cu(I) oxidation state and increase reaction efficiency.[9]
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, or mixturesThe choice of solvent depends on the solubility of the reactants.[10]
Temperature Room temperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursReaction times can vary based on reactant concentrations and catalyst efficiency.[9]
Typical Yield >90%CuAAC reactions are known for their high efficiency and yield.[7]

Table 2: Nucleophilic Substitution of Iodide - Representative Conditions and Reactivity

ParameterValue/ConditionNotes
Reactants This compound, Nucleophile (e.g., protein with cysteine residues)The concentration of reactants influences the reaction rate.
Nucleophiles Thiols (cysteine), Amines (lysine, N-terminus), CarboxylatesReactivity order is generally Thiols > Amines > Carboxylates.
Solvent Aqueous buffers (e.g., PBS, Tris buffer)pH of the buffer is critical, especially for reactions with amines and thiols.
pH 7.0 - 8.5A slightly basic pH deprotonates thiols and amines, increasing their nucleophilicity.
Temperature Room temperature to 37°CMild temperatures are sufficient for the reaction to proceed.
Reaction Time 1 - 24 hoursReaction time depends on the nucleophile's reactivity and concentration.
Leaving Group Iodide (I⁻)Iodide is an excellent leaving group, facilitating the reaction.[11]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Protein

This protocol describes the conjugation of this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • DMSO or DMF for dissolving this compound

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

  • Add the this compound stock solution to the protein solution. A typical molar excess is 10-20 fold over the protein.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA).

  • Add the copper/ligand mixture to the protein/alkyne solution. The final copper concentration is typically 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Nucleophilic Alkylation of a Cysteine-Containing Peptide

This protocol details the conjugation of this compound to a peptide via a cysteine residue.

Materials:

  • Cysteine-containing peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • This compound

  • DMSO or DMF for dissolving this compound

  • Reducing agent (e.g., TCEP) if the cysteine is in a disulfide bond

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure a free thiol group.

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).

  • Add the this compound stock solution to the peptide solution. A 10-50 fold molar excess of the alkylating agent is common.

  • Incubate the reaction at room temperature for 2-24 hours. The progress can be monitored by LC-MS.

  • Once the reaction is complete, purify the conjugated peptide using reverse-phase HPLC.

Visualizing Workflows with Graphviz

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for constructing an ADC using this compound as a linker.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_linker_payload_synthesis Linker-Payload Synthesis cluster_conjugation Conjugation cluster_final_product Final Product and Purification mAb Monoclonal Antibody (mAb) Azide_mAb Azide-Modified mAb mAb->Azide_mAb Introduce Azide Conjugation CuAAC Click Chemistry Azide_mAb->Conjugation Alkyne_PEG2_Iodide This compound Linker_Payload Alkyne-PEG2-Payload Alkyne_PEG2_Iodide->Linker_Payload Payload Cytotoxic Payload (with Nucleophile, e.g., -SH) Payload->Linker_Payload Nucleophilic Substitution Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of this compound Reactivities

This diagram illustrates the orthogonal reactivity of the two functional ends of this compound.

Orthogonal_Reactivity cluster_alkyne_reactions Alkyne End Reactions cluster_iodide_reactions Iodide End Reactions Molecule This compound CuAAC CuAAC with Azide Molecule->CuAAC reacts via Sonogashira Sonogashira with Aryl/Vinyl Halide Molecule->Sonogashira reacts via Thiol Nucleophilic Substitution with Thiol (-SH) Molecule->Thiol reacts via Amine Nucleophilic Substitution with Amine (-NH2) Molecule->Amine reacts via

Caption: Orthogonal reactivity of this compound.

This technical guide provides a foundational understanding of the reactivity and application of this compound. For specific applications, optimization of the provided protocols is recommended to achieve desired conjugation efficiencies and product yields.

References

Alkyne-PEG2-iodide: A Technical Guide to Cysteine-Directed Alkyne Labeling for Biomolecule Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise introduction of chemical reporters into biomolecules is a cornerstone of modern chemical biology, enabling applications from in-vitro diagnostics to the development of sophisticated antibody-drug conjugates (ADCs). Alkyne-PEG2-iodide is a heterobifunctional linker designed for the targeted introduction of a terminal alkyne group into proteins and peptides. This alkyne handle serves as a versatile platform for subsequent bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

This technical guide provides an in-depth overview of this compound, focusing on its mechanism, detailed experimental protocols for its application, and quantitative data to inform experimental design.

Core Properties and Mechanism of Action

This compound is comprised of three key components: a reactive alkyl iodide group, a flexible hydrophilic diethylene glycol (PEG2) spacer, and a terminal alkyne. The alkyl iodide is a potent alkylating agent that exhibits high reactivity towards nucleophiles.[1][2] In the context of biomolecule labeling, it primarily targets the thiol group of cysteine residues.

The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the deprotonated thiol (thiolate) of a cysteine residue attacks the carbon atom bearing the iodide. Iodide, being an excellent leaving group, is displaced, forming a stable thioether bond. This covalently attaches the Alkyne-PEG2 moiety to the protein.[3][4] The optimal pH for this reaction is slightly alkaline (pH 7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.[3][4]

The integrated PEG2 linker enhances the hydrophilicity of the reagent, which can improve the solubility of the labeled biomolecule and reduce aggregation. It also provides spatial separation between the biomolecule and the terminal alkyne, minimizing steric hindrance for the subsequent click reaction.

Experimental Protocols

The following protocols are adapted from established methods for labeling cysteine residues with iodoacetamide-alkyne probes, which share the same reactive moiety as this compound.[3][5][6]

Protocol 1: Labeling of Purified Proteins

This protocol outlines the steps for labeling a purified protein containing accessible cysteine residues.

1. Materials and Reagents:

  • Purified protein with known concentration in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.5-8.0).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM stock in water).

  • This compound.

  • DMSO (for dissolving the alkyne reagent).

  • Quenching reagent (e.g., Dithiothreitol (DTT) or L-cysteine).

  • Desalting column or dialysis equipment for purification.

2. Procedure:

  • Protein Preparation: Start with a solution of the purified protein at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If targeting cysteines involved in disulfide bonds, reduction is necessary. Add TCEP to a final concentration of 5-10 mM. Incubate at 55°C for 1 hour or at room temperature for 30 minutes.[3] TCEP is recommended as it does not contain free thiols that would react with the iodo-reagent.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Protect the solution from light.[3]

  • Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Quenching (Optional): To stop the reaction, a quenching reagent like DTT or L-cysteine can be added to a final concentration that is in excess of the initial this compound concentration.

  • Purification: Remove excess, unreacted this compound and byproducts. This is crucial for preventing interference in downstream applications.

    • Size-Exclusion Chromatography: Use a desalting column (e.g., G-25) equilibrated with the desired buffer for the final protein product.

    • Dialysis: Dialyze the sample against a large volume of buffer (e.g., 3 changes of 1L of PBS) at 4°C.

  • Verification: The successful incorporation of the alkyne group can be confirmed by mass spectrometry (observing the mass shift) or by proceeding with a click reaction to a fluorescent azide (B81097) reporter followed by SDS-PAGE analysis.

Protocol 2: Labeling of Cysteines in Cell Lysate for Proteomics

This protocol is for global profiling of reactive cysteines in a complex protein mixture, such as a cell lysate.[5][7][8]

1. Materials and Reagents:

  • Cell pellet.

  • Lysis buffer (e.g., PBS containing 0.1% SDS).

  • Probe solution: 100 µM this compound in lysis buffer.

  • Reagents for click chemistry (e.g., Azide-biotin, copper(II) sulfate, copper ligand like TBTA, and a reducing agent like sodium ascorbate).

  • Streptavidin beads for enrichment.

2. Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse using sonication on ice.

  • Proteome Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Alkylation: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the this compound probe solution to a final concentration of 100 µM.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry: Proceed with the CuAAC reaction to attach a biotin-azide tag to the alkyne-labeled proteins. This typically involves adding the copper catalyst, ligand, reducing agent, and the biotin-azide tag.

  • Enrichment and Analysis: The biotinylated proteins can now be enriched using streptavidin affinity chromatography, digested (e.g., with trypsin), and analyzed by quantitative mass spectrometry to identify and quantify the labeled cysteine-containing peptides.[5][7]

Data Presentation

The efficiency of cysteine alkylation depends on several factors. The following tables summarize key quantitative parameters derived from studies using structurally similar iodoacetamide-alkyne probes.

Table 1: Recommended Reaction Parameters for Cysteine Alkylation

ParameterRecommended RangeNotes
pH 7.5 - 8.5A slightly alkaline pH deprotonates the cysteine thiol to the more reactive thiolate anion.[3][4]
Reagent Molar Excess 10- to 20-fold (over protein)A sufficient excess ensures efficient labeling. Higher excess can increase off-target reactions.
Incubation Time 30 min - 2 hoursLonger times may be needed at lower temperatures or concentrations.
Temperature Room Temperature (20-25°C)Can be performed at 4°C for sensitive proteins, but may require longer incubation.
Reducing Agent TCEPRecommended for reducing disulfide bonds as it does not react with the iodo-reagent.[9]

Table 2: Specificity and Potential Off-Target Reactions

Amino Acid ResidueReactivity with Iodo-GroupConditions Favoring Reaction
Cysteine (thiol) High (Primary Target) pH 7.5 - 8.5
Histidine (imidazole) LowCan occur with excess reagent or prolonged incubation.[3]
Lysine (amine) LowCan occur with excess reagent or at higher pH.[3]
Methionine (thioether) LowCan occur with excess reagent.[3]
N-terminus (amine) LowCan occur with excess reagent or at higher pH.[3]

Mandatory Visualizations

Workflow for Protein Labeling and Analysis

The following diagram illustrates the general workflow for introducing an alkyne handle into a protein via this compound and subsequent analysis using click chemistry.

G cluster_alkylation Step 1: Alkylation cluster_click Step 2: Bioorthogonal Conjugation (Click Chemistry) cluster_analysis Step 3: Downstream Analysis Protein Purified Protein (with Cys-SH) Alkylation Incubate (RT, 1-2h, pH 7.5-8.0) Protein->Alkylation Reagent This compound Reagent->Alkylation LabeledProtein Alkyne-Labeled Protein Alkylation->LabeledProtein Purify Purification (e.g., Desalting Column) LabeledProtein->Purify PurifiedLabeled Purified Alkyne- Labeled Protein Purify->PurifiedLabeled ClickReaction CuAAC Reaction (CuSO4, Ascorbate) PurifiedLabeled->ClickReaction AzideProbe Azide Probe (e.g., Azide-Fluorophore) AzideProbe->ClickReaction FinalProduct Conjugated Protein ClickReaction->FinalProduct Analysis SDS-PAGE / Mass Spec / etc. FinalProduct->Analysis

Caption: Workflow for biomolecule modification using this compound.

Reaction Mechanism

This diagram illustrates the SN2 reaction between a cysteine residue and this compound.

References

Alkyne-PEG2-iodide: A Versatile Bifunctional Linker for Advancing Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology and drug discovery, the ability to selectively and efficiently connect molecular entities is paramount. Bifunctional linkers are critical tools in this endeavor, enabling the construction of complex molecular architectures with tailored properties and functions. Among these, Alkyne-PEG2-iodide has emerged as a particularly valuable reagent, offering a unique combination of functionalities that facilitate a broad range of applications, from bioconjugation to the development of targeted protein degraders.

This technical guide provides a comprehensive overview of this compound, detailing its core applications, experimental protocols, and the underlying chemical principles. It is intended to serve as a resource for researchers and scientists seeking to leverage the capabilities of this versatile linker in their work.

This compound is a heterobifunctional molecule featuring a terminal alkyne group and a primary alkyl iodide. The alkyne moiety serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the rapid and specific formation of a stable triazole linkage with azide-modified molecules.[1][2] The alkyl iodide, a potent alkylating agent, readily reacts with various nucleophiles, including thiols, amines, and carboxylates, providing a robust method for covalent modification.[1][3] The short diethylene glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]

Core Applications in Chemical Biology

The dual reactivity of this compound makes it a versatile tool for a multitude of applications in chemical biology, including:

  • Bioconjugation: The ability to selectively modify biomolecules is fundamental to understanding and manipulating biological processes. This compound can be used to attach probes, such as fluorescent dyes or affinity tags, to proteins, nucleic acids, and other biomolecules. This is typically achieved by first reacting the iodide with a nucleophilic residue on the biomolecule (e.g., a cysteine thiol) and then using the alkyne for a subsequent click reaction.

  • PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[8][] this compound serves as a valuable building block for PROTAC synthesis, allowing for the modular and efficient assembly of these powerful molecules. The PEG component can influence the PROTAC's solubility, cell permeability, and the stability of the ternary complex.[4][10]

  • Surface Modification: The alkyne group can be used to immobilize molecules onto azide-functionalized surfaces, such as microarrays or nanoparticles, for various diagnostic and research applications.

Data Presentation

The following tables summarize representative quantitative data for key applications of this compound and related PEG linkers.

Table 1: Representative Yields for Bioconjugation and Thiol Alkylation

Reaction TypeReactantsProductTypical Yield (%)Reference
Thiol AlkylationThiophenol, 1-iodo-2-(2-methoxyethoxy)ethanePhenyl(2-(2-methoxyethoxy)ethyl)sulfane92[11]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne-modified oligonucleotide, Azide-functionalized dyeDye-labeled oligonucleotide>95[12]
PROTAC Synthesis (Click Chemistry Step)Azide-functionalized E3 ligand binder, Alkyne-functionalized target binderPROTAC molecule80-95[4]

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency (Representative Data)

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Reference
PROTAC-1PEG2BRD45090[7]
PROTAC-2PEG4BRD42595[7]
PROTAC-3PEG6BRD41098[7]
PROTAC-4PEG8BRD42092[7]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Thiol Alkylation of a Cysteine-Containing Peptide

This protocol describes the alkylation of a thiol group on a peptide with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mM.

  • In a separate tube, dissolve this compound in DMF to a final concentration of 10 mM.

  • Add a 5-fold molar excess of the this compound solution to the peptide solution.

  • Add a 10-fold molar excess of DIPEA to the reaction mixture.

  • Incubate the reaction at room temperature for 2-4 hours with gentle shaking.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the alkyne-modified peptide by reverse-phase HPLC.

  • Confirm the identity of the product by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the "clicking" of an azide-containing fluorescent dye to the alkyne-modified peptide from Protocol 1.

Materials:

  • Alkyne-modified peptide (from Protocol 1)

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography for purification

Procedure:

  • Prepare the following stock solutions:

    • 10 mM Alkyne-modified peptide in reaction buffer.

    • 20 mM Azide-functionalized fluorescent dye in DMSO.

    • 50 mM CuSO4 in water.

    • 100 mM THPTA in water.

    • 100 mM Sodium ascorbate in water (prepare fresh).

  • In a microcentrifuge tube, combine the following in order:

    • 100 µL of the alkyne-modified peptide solution.

    • 1.5 equivalents of the azide-functionalized fluorescent dye solution.

  • Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for 5 minutes.

  • Add the copper catalyst solution to the reaction mixture to a final copper concentration of 1 mM.

  • Initiate the reaction by adding a 5-fold molar excess of freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Monitor the reaction progress by fluorescence analysis or LC-MS.

  • Purify the fluorescently labeled peptide using size-exclusion chromatography to remove excess reagents.

Protocol 3: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC molecule using this compound as a linker. This involves a two-step process: alkylation of one binding ligand followed by a click reaction with the other.

Materials:

  • Target protein binder with a nucleophilic handle (e.g., a thiol or amine)

  • E3 ligase binder with an azide (B81097) handle

  • This compound

  • Appropriate solvents (e.g., DMF, DMSO)

  • Base (e.g., DIPEA or K2CO3)

  • CuAAC reagents (as in Protocol 2)

  • Purification supplies (e.g., silica (B1680970) gel chromatography, preparative HPLC)

Procedure:

Step 1: Alkylation of the Target Protein Binder

  • Dissolve the target protein binder in an appropriate anhydrous solvent (e.g., DMF).

  • Add a slight molar excess (e.g., 1.2 equivalents) of this compound.

  • Add a suitable base (e.g., 2-3 equivalents of DIPEA) to facilitate the alkylation.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purify the alkyne-functionalized target binder using silica gel chromatography or preparative HPLC.

Step 2: Click Reaction with the E3 Ligase Binder

  • Dissolve the purified alkyne-functionalized target binder and the azide-functionalized E3 ligase binder (typically in a 1:1 molar ratio) in a suitable solvent system (e.g., t-butanol/water).

  • Add the CuAAC catalyst system as described in Protocol 2 (CuSO4, a ligand like TBTA or THPTA, and a reducing agent like sodium ascorbate).

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Bioconjugation_Workflow Start Start: Cysteine-containing Peptide Alkylation Alkylation with This compound Start->Alkylation Purification1 Purification (HPLC) Alkylation->Purification1 Alkyne_Peptide Alkyne-Modified Peptide Purification1->Alkyne_Peptide Click_Reaction CuAAC Click Reaction with Azide-Fluorescent Dye Alkyne_Peptide->Click_Reaction Purification2 Purification (SEC) Click_Reaction->Purification2 Final_Product Fluorescently Labeled Peptide Purification2->Final_Product

Caption: Experimental workflow for the bioconjugation of a peptide.

PROTAC_Synthesis_Logic cluster_1 PROTAC Synthesis Strategy Ligand_A Target Binder (with Nucleophile) Intermediate Alkyne-Linker-Ligand A Ligand_A->Intermediate Alkylation Linker This compound Linker->Intermediate PROTAC Final PROTAC Intermediate->PROTAC CuAAC Click Reaction Ligand_B E3 Ligase Binder (with Azide) Ligand_B->PROTAC

Caption: Logical relationship in a two-step PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its dual functionality enables a wide range of applications, from the precise modification of biomolecules to the construction of sophisticated therapeutic agents like PROTACs. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows. As the field of chemical biology continues to evolve, the demand for such versatile and efficient molecular linkers will undoubtedly grow, further solidifying the importance of reagents like this compound in advancing our understanding of biology and developing next-generation therapeutics.

References

Alkyne-PEG2-iodide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Alkyne-PEG2-iodide, a bifunctional crosslinker increasingly utilized in bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs).[][2][3] Given the absence of a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data and outlines best practices based on the reactivity of its constituent functional groups—an alkyne and a potent alkylating agent, alkyl iodide.[4][5]

Chemical and Physical Properties

This compound is a colorless to yellow oil soluble in water and polar organic solvents.[][4] Its bifunctional nature, combining a terminal alkyne for click chemistry reactions and a highly reactive iodide group, makes it a versatile tool in targeted drug delivery and molecular biology.[3][4][5] Alkyl iodides are recognized as powerful alkylating agents that can react with various nucleophiles.[4][5]

PropertyValueSource
CAS Number 1234387-33-7[4]
Molecular Formula C7H11IO2[][4]
Molecular Weight 254.07 g/mol [][4]
Appearance Colorless to yellow oil[][4]
Solubility Soluble in water and polar organic solvents[][4]
Storage Conditions -20°C in the dark for up to 24 months[][4]
Transportation Room temperature for up to 3 weeks[][4]

Hazard Identification and Safety Precautions

Due to its reactive nature as an alkylating agent, this compound should be handled with caution. Alkylating agents are known to be potentially harmful and can react with biological macromolecules. Therefore, it is crucial to minimize exposure.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Avoid inhalation of any mists or vapors.[8]

  • Prevent contact with skin and eyes.[7]

  • Do not ingest.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[6][8]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[8] Employ proper glove removal technique to avoid skin contact.[8]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

First Aid Measures

In the event of exposure, follow these first-aid guidelines:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

  • Long-term Storage: Store at -20°C in a tightly sealed container, protected from light.[][4][8]

  • Short-term Storage/Transportation: The compound is stable at room temperature for up to three weeks.[][4]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

Accidental Release and Disposal

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 2.

  • Contain the spill using an inert absorbent material.[8]

  • Collect the absorbed material into a suitable, closed container for disposal.[8]

  • Do not allow the material to enter drains or waterways.[8]

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_prep Experiment Preparation cluster_use Experimental Use cluster_cleanup Cleanup and Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at -20°C in Dark Inspect->Store Retrieve Retrieve from Storage Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate FumeHood Work in Fume Hood Equilibrate->FumeHood WearPPE Don Appropriate PPE FumeHood->WearPPE Weigh Weigh/Measure Aliquot Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Quench Quench Reaction (if applicable) Reaction->Quench Clean Clean Glassware DisposeWaste Dispose of Waste Properly Clean->DisposeWaste Return Return Unused Reagent to Storage DisposeWaste->Return

Caption: Safe handling workflow for this compound.

Example Experimental Protocol: Bioconjugation

This protocol provides a general framework for using this compound in a bioconjugation reaction, with an emphasis on safety at each step.

  • Preparation:

    • Retrieve the this compound from -20°C storage and allow it to equilibrate to room temperature before opening to prevent condensation.

    • Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

    • Perform all subsequent steps in a certified chemical fume hood.

  • Reaction Setup:

    • Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • In a reaction vessel, dissolve the substrate to be modified (e.g., a protein or other biomolecule) in a suitable buffer.

    • Add the this compound stock solution to the reaction mixture dropwise while stirring.

  • Reaction and Monitoring:

    • Allow the reaction to proceed, typically at room temperature or 37°C, for a specified time.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted this compound if necessary.

    • Purify the resulting conjugate using a suitable method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents.

  • Waste Disposal:

    • Dispose of all waste, including solvents and unused reagents, according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling using Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step, site-specific labeling of proteins using Alkyne-PEG2-iodide. This method enables the covalent attachment of a terminal alkyne to a protein, which can then be used for subsequent bio-orthogonal "click" chemistry reactions. This powerful technique is widely employed for attaching a variety of moieties to proteins, such as fluorophores, biotin, or drug molecules, for applications in proteomics, drug development, and molecular imaging.

This compound is a bifunctional linker containing a reactive iodide group and a terminal alkyne. The iodoacetyl group exhibits high reactivity towards nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the linker. Following the initial alkylation step, the terminal alkyne is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

Data Presentation

The following table summarizes representative quantitative data for the two-step labeling of a model protein (e.g., a single-cysteine mutant of a 50 kDa protein) using the this compound protocol.

ParameterCondition ACondition BCondition C
Alkylation Step
Protein Concentration (mg/mL)121
Molar Excess of this compound10-fold20-fold10-fold
Reaction Time (hours)224
Alkylation Efficiency (%)~85~95~90
Click Reaction Step (CuAAC)
Molar Excess of Azide-Probe5-fold5-fold10-fold
Reaction Time (hours)111
Click Reaction Efficiency (%)>98>98>98
Overall Labeling Yield (%) ~83 ~93 ~88

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results will vary depending on the protein, buffer conditions, and specific reagents used.

Experimental Protocols

Part 1: Protein Alkylation with this compound

This protocol details the covalent attachment of the alkyne handle to cysteine residues on the target protein.

Materials:

  • Protein of interest (with at least one accessible cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • This compound

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Reduction (Optional but Recommended):

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat the protein with a 10-fold molar excess of DTT or TCEP.

    • Incubate at room temperature for 1 hour.

    • Remove the reducing agent using a desalting column.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 100 mM. This stock solution should be prepared fresh.

  • Alkylation Reaction:

    • To the protein solution (typically 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction should be performed in the dark to prevent degradation of the iodo-reagent.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Alkyne-Modified Protein:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing probe (e.g., a fluorescent dye, biotin, or drug molecule) to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein from Part 1

  • Azide-containing probe of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent for Cu(II) (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • DMSO or other suitable solvent for the azide (B81097) probe

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-probe in DMSO or an appropriate solvent.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO/water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 10-fold molar excess of the azide-probe.

    • Add the copper ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Purify the final labeled protein conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.

Visualizations

experimental_workflow cluster_alkylation Part 1: Protein Alkylation cluster_click Part 2: Click Chemistry (CuAAC) start Target Protein (with Cysteine) reduction Reduction (DTT/TCEP) start->reduction Optional alkylation Alkylation with This compound start->alkylation reduction->alkylation quench1 Quenching alkylation->quench1 purify1 Purification quench1->purify1 alkyne_protein Alkyne-Modified Protein purify1->alkyne_protein click_reaction CuAAC Reaction (CuSO4, Ascorbate, Ligand) alkyne_protein->click_reaction azide_probe Azide-Probe (Dye, Biotin, etc.) azide_probe->click_reaction purify2 Purification click_reaction->purify2 final_product Labeled Protein Conjugate purify2->final_product

Caption: Experimental workflow for the two-step protein labeling protocol.

logical_relationship reagent This compound alkyne_protein Alkyne-Modified Protein reagent->alkyne_protein Alkylation (Cys Thiol Attack) protein Protein with Accessible Cysteine protein->alkyne_protein labeled_protein Labeled Protein Conjugate alkyne_protein->labeled_protein Click Chemistry (CuAAC) azide_probe Azide-Probe azide_probe->labeled_protein application Downstream Applications (e.g., Imaging, ADC) labeled_protein->application

Caption: Logical relationship of the key components in the labeling strategy.

Alkyne-PEG2-Iodide Click Chemistry: A Step-by-Step Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug development.[1][2] Its structure incorporates two key functional groups: a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and an alkyl iodide that is a potent alkylating agent for various nucleophiles.[1][3] This dual reactivity allows for the sequential and specific conjugation of two different molecules, making it an ideal reagent for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.[4][] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces non-specific binding of the resulting conjugate.[6][7]

This guide provides detailed protocols for a two-step conjugation strategy involving an initial nucleophilic substitution at the iodide followed by a CuAAC reaction with the alkyne.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[][8]

  • Fluorescent Labeling: Attaching fluorescent dyes to proteins, peptides, or nucleic acids for imaging and tracking.[9]

  • Surface Modification: Functionalizing surfaces of nanoparticles or biomaterials for targeted drug delivery or diagnostic applications.

  • Peptide and Protein Modification: Introducing specific functionalities to peptides and proteins to study their structure and function.[10]

Data Presentation

The following tables summarize representative quantitative data for the two-step conjugation process using this compound. Please note that actual yields and reaction times may vary depending on the specific substrates and reaction conditions.

Table 1: Nucleophilic Substitution of this compound with a Thiol-Containing Peptide

ParameterValueNotes
Reactants
This compound1.5 - 3.0 equivalentsExcess linker ensures complete modification of the peptide.
Cysteine-containing peptide1.0 equivalent
Reaction Conditions
SolventPhosphate buffer (pH 7.2-7.5) with 10-30% organic co-solvent (e.g., DMSO, DMF)Co-solvent helps solubilize the linker.
TemperatureRoom temperature (20-25°C)
Reaction Time2 - 4 hoursReaction progress can be monitored by LC-MS.
Expected Yield > 90%Yield of the alkyne-functionalized peptide.

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValueNotes
Reactants
Alkyne-functionalized peptide1.0 equivalentFrom the previous step.
Azide-containing molecule (e.g., fluorescent dye)1.2 - 2.0 equivalents
Copper(II) Sulfate (B86663) (CuSO₄)0.1 - 0.5 equivalentsPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate (B8700270)1.0 - 5.0 equivalentsReducing agent to generate and maintain Cu(I).
THPTA or TBTA0.5 - 2.5 equivalentsLigand to stabilize Cu(I) and accelerate the reaction.[2]
Reaction Conditions
SolventAqueous buffer (e.g., PBS) with optional organic co-solvent
TemperatureRoom temperature (20-25°C)
Reaction Time1 - 4 hoursReaction progress can be monitored by LC-MS or fluorescence.
Expected Yield > 95%Yield of the final bioconjugate.[11][12]

Experimental Protocols

Protocol 1: Functionalization of a Cysteine-Containing Peptide with this compound

This protocol describes the alkylation of a thiol group on a cysteine residue with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 column or other size-exclusion chromatography system

  • LC-MS system for reaction monitoring

Procedure:

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of a water-miscible organic solvent like DMSO can be added.

  • Linker Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Alkylation Reaction: Add 1.5 to 3.0 molar equivalents of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours in the dark.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the alkyne-functionalized peptide.

  • Purification: Purify the alkyne-functionalized peptide from excess linker and other small molecules using a Sephadex G-25 desalting column or a similar size-exclusion chromatography method.

  • Characterization: Confirm the identity and purity of the product by LC-MS analysis. The purified alkyne-functionalized peptide can be stored at -20°C for subsequent use.

Protocol 2: Click Chemistry Ligation of the Alkyne-Functionalized Peptide with an Azide-Containing Molecule

This protocol describes the copper-catalyzed click reaction between the alkyne-functionalized peptide and an azide-containing molecule (e.g., a fluorescent dye).

Materials:

  • Purified alkyne-functionalized peptide (from Protocol 1)

  • Azide-containing molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC or FPLC)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the alkyne-functionalized peptide in PBS (pH 7.4) to a final concentration of approximately 1 mg/mL.

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.

  • Prepare Click Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. For example, mix equal volumes of 20 mM CuSO₄ and 50 mM THPTA. Allow the mixture to stand for a few minutes.

  • Initiate the Click Reaction: In a single reaction tube, combine the following in order:

    • The alkyne-functionalized peptide solution.

    • The azide-containing molecule stock solution (to a final concentration of 1.2-2.0 molar equivalents relative to the peptide).

    • The CuSO₄/THPTA premix (to a final concentration of approximately 0.1-0.5 mM copper).

    • The freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Reaction Monitoring: Monitor the reaction completion by LC-MS or by measuring the fluorescence of the labeled peptide.

  • Purification: Purify the final bioconjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove the catalyst, excess reagents, and any unreacted starting materials.

  • Final Characterization: Characterize the purified bioconjugate by LC-MS and determine the concentration and labeling efficiency by UV-Vis spectroscopy. Store the final product under appropriate conditions (e.g., -20°C or -80°C).

Mandatory Visualization

Caption: Workflow for labeling a cysteine-containing peptide with a fluorescent dye.

References

Application Notes and Protocols for Alkyne-PEG2-iodide in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkyne-PEG2-iodide in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a versatile bifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. It incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC. The molecule is functionalized with a terminal alkyne group, amenable to "click chemistry" reactions, and a highly reactive iodide group, which is an excellent alkylating agent for various nucleophiles. This dual functionality allows for a flexible and efficient assembly of PROTAC libraries.

Core Applications of this compound

The primary application of this compound in PROTAC synthesis is to serve as a cornerstone for connecting the POI-binding ligand and the E3 ligase-recruiting ligand. Its bifunctional nature allows for two main synthetic strategies:

  • Alkylation followed by Click Chemistry: The iodide group can be used to alkylate a nucleophilic site on either the POI or E3 ligase ligand. The resulting intermediate, now bearing a terminal alkyne, can then be conjugated to the other ligand (functionalized with an azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Click Chemistry followed by Alkylation: Conversely, the alkyne group can first be reacted with an azide-functionalized ligand. The resulting triazole-containing intermediate, which now has a terminal iodide, can then be used to alkylate the second ligand.

This modular approach is highly advantageous for creating libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a PROTAC using this compound. For this example, we will focus on the synthesis of a BRD4-targeting PROTAC using a derivative of the CRBN E3 ligase ligand, pomalidomide (B1683931).

Protocol 1: Synthesis of Pomalidomide-PEG2-Alkyne Intermediate via Alkylation

This protocol describes the alkylation of 4-aminopomalidomide with this compound.

Materials:

  • 4-Aminopomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a solution of 4-aminopomalidomide (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0 equivalents).

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Pomalidomide-PEG2-Alkyne intermediate.

Expected Yield and Characterization:

While specific yields can vary, similar alkylations of pomalidomide derivatives can proceed with moderate to good yields. The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the conjugate.

  • LC-MS: To confirm the molecular weight and purity of the product.

Compound Molecular Formula Molecular Weight Purity (LC-MS)
Pomalidomide-PEG2-AlkyneC₂₁H₂₁N₃O₇427.41>95%
Protocol 2: Synthesis of a BRD4-Targeting PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the Pomalidomide-PEG2-Alkyne intermediate and an azide-functionalized BRD4 ligand (e.g., a JQ1 derivative).

Materials:

  • Pomalidomide-PEG2-Alkyne intermediate

  • Azide-functionalized BRD4 ligand (e.g., JQ1-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • tert-Butanol (B103910) and water (or another suitable solvent system like DMF or DMSO)

  • Preparative HPLC for purification

Procedure:

  • Dissolve the Pomalidomide-PEG2-Alkyne intermediate (1.0 equivalent) and the azide-functionalized BRD4 ligand (1.1 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the copper sulfate solution (0.1 equivalents) followed by the sodium ascorbate solution (0.5 equivalents) to the reaction mixture. If using TBTA, it can be pre-mixed with the copper sulfate.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Characterization of the Final PROTAC:

The identity and purity of the final PROTAC should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Visualizing the PROTAC Synthesis Workflow and Mechanism of Action

Diagram 1: Synthetic Workflow for a BRD4-Targeting PROTAC

G cluster_alkylation Step 1: Alkylation cluster_click Step 2: Click Chemistry (CuAAC) Pomalidomide Pomalidomide Pomalidomide-PEG2-Alkyne Pomalidomide-PEG2-Alkyne Pomalidomide->Pomalidomide-PEG2-Alkyne DIPEA, DMF This compound This compound This compound->Pomalidomide-PEG2-Alkyne Final_PROTAC Final_PROTAC Pomalidomide-PEG2-Alkyne->Final_PROTAC CuSO4, NaAsc JQ1-Azide JQ1-Azide JQ1-Azide->Final_PROTAC

Caption: A two-step synthetic workflow for a BRD4-targeting PROTAC.

Diagram 2: PROTAC-Mediated Degradation of BRD4

G PROTAC PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination E1, E2 Ubiquitin Ub Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded BRD4 Proteasome->Degradation

Caption: Mechanism of BRD4 degradation mediated by a CRBN-recruiting PROTAC.

Signaling Pathway: Downregulation of c-MYC by BRD4 Degradation

BRD4 is a key transcriptional coactivator that plays a critical role in the expression of several oncogenes, most notably c-MYC.[1] By inducing the degradation of BRD4, PROTACs can effectively shut down this signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram 3: BRD4-c-MYC Signaling Pathway Inhibition by PROTAC

G PROTAC PROTAC BRD4_Degradation BRD4 Degradation PROTAC->BRD4_Degradation BRD4 BRD4 BRD4_Degradation->BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to Super-enhancer cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation

Caption: Inhibition of the BRD4-c-MYC pathway by PROTAC-induced degradation of BRD4.

Conclusion

This compound is a valuable and versatile chemical tool for the modular synthesis of PROTACs. Its bifunctional nature allows for the efficient assembly of PROTAC libraries, which is crucial for optimizing the linker length and composition for maximal degradation efficacy. The incorporation of a PEG2 spacer can also impart favorable physicochemical properties to the final PROTAC molecule. The detailed protocols and diagrams provided in these application notes offer a comprehensive guide for researchers to design, synthesize, and understand the mechanism of action of novel PROTACs utilizing this powerful linker technology.

References

Application Notes: Alkyne-PEG2-iodide for Advanced Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Alkyne-PEG2-iodide in ADC Construction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects these two components, is critical to the safety and efficacy of the ADC.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload release upon internalization into the target cancer cell.[1][2]

This compound is a bifunctional, hydrophilic linker designed for two-step, sequential ADC conjugation. Its structure consists of three key components:

  • An Alkyl Iodide Group : A highly reactive functional group for covalent attachment to the antibody. Alkyl iodides are potent alkylating agents that can form stable thioether bonds with nucleophilic residues on the antibody, such as the thiol groups of cysteine residues.[3][]

  • A Terminal Alkyne Group : A bioorthogonal handle for the attachment of an azide-modified cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[5] This reaction is highly specific and efficient, proceeding under mild, aqueous conditions.[5]

  • A Polyethylene Glycol (PEG2) Spacer : A short, hydrophilic PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[2][6]

This dual-functionality allows for a controlled, stepwise conjugation process. First, the antibody is modified with the linker via alkylation. Second, the azide-containing payload is attached to the alkyne-modified antibody using click chemistry. This approach offers flexibility and precision in the construction of homogeneous and stable ADCs.

Experimental Data (Representative)

While specific quantitative data for ADCs constructed using this compound is not extensively available in public literature, the following tables present representative data from ADCs developed with similar technologies (e.g., site-specific alkylation, PEG linkers, and tubulin inhibitor payloads) to illustrate expected outcomes.

Table 1: Representative ADC Conjugation and Characterization Data
ParameterRepresentative ValueMethod of AnalysisSignificance
Drug-to-Antibody Ratio (DAR) 3.8 - 4.2Hydrophobic Interaction Chromatography (HIC)Measures the average number of drug molecules per antibody; impacts efficacy and safety.[7]
Conjugation Efficiency >85%Reversed-Phase HPLC (RP-HPLC)Indicates the percentage of antibody successfully conjugated with the drug-linker complex.
Monomer Purity >95%Size Exclusion Chromatography (SEC)Ensures the absence of aggregates, which can cause immunogenicity and affect pharmacokinetics.[8]
In Vitro Plasma Stability >90% after 7 daysELISA or LC-MSMeasures premature drug release in plasma; critical for minimizing off-target toxicity.
Table 2: Representative In Vitro Cytotoxicity Data
ADC TargetCell LinePayloadRepresentative IC₅₀ (nM)
HER2BT-474 (HER2-positive)MMAE2.5 - 30
HER2NCI-N87 (HER2-positive)MMAE5.0 - 40
HER2MCF-7 (HER2-low)MMAE>1000
CD30Karpas 299 (CD30-positive)MMAE~0.1 - 1.0

IC₅₀ values are representative for ADCs using tubulin inhibitors like Monomethyl Auristatin E (MMAE) and can vary significantly based on the antibody, linker, and specific payload used. The data demonstrates target-specific cell killing.[9]

Key Experimental Workflows & Signaling Pathways

Visualizations of the experimental process and the ADC's mechanism of action provide a clear understanding of the technology.

ADC Conjugation Workflow

The overall process for creating an ADC using this compound involves a two-stage conjugation followed by purification and characterization.

ADC_Workflow cluster_Ab_Mod Stage 1: Antibody Modification cluster_Payload_Conj Stage 2: Payload Conjugation cluster_QC Stage 3: Quality Control Ab Monoclonal Antibody (mAb) Reduce 1. Reduce Interchain Disulfides (e.g., with TCEP) Ab->Reduce Alkylate 2. Alkylate with This compound Reduce->Alkylate Purify1 3. Purify (e.g., SEC) Alkylate->Purify1 Ab_Alkyne Alkyne-Modified mAb Click 4. Click Chemistry Reaction (CuAAC) Ab_Alkyne->Click Purify1->Ab_Alkyne Payload Azide-Payload (e.g., Azido-MMAE) Payload->Click Purify2 5. Purify & Formulate Click->Purify2 Final_ADC Final ADC QC Characterization: - DAR (HIC) - Purity (SEC) - In Vitro Assay Final_ADC->QC Purify2->Final_ADC

Fig. 1: General workflow for ADC synthesis using a bifunctional linker.
ADC Components

The final ADC product is a complex assembly of three distinct parts joined by covalent bonds.

ADC_Components cluster_components Core Components ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (Targeting Moiety) ADC->Antibody Linker Alkyne-PEG2 Linker (Spacer & Handle) ADC->Linker Payload Cytotoxic Payload (Warhead, e.g., MMAE) ADC->Payload

Fig. 2: Logical relationship of the core components of an ADC.
Mechanism of Action: Tubulin Inhibitor Payload

Many potent ADC payloads, such as Monomethyl Auristatin E (MMAE), function by disrupting microtubule dynamics, a process essential for cell division. This ultimately triggers programmed cell death (apoptosis).

MOA_Pathway ADC ADC binds to Tumor Antigen Internalize Internalization via Receptor-Mediated Endocytosis ADC->Internalize Lysosome Trafficking to Lysosome Internalize->Lysosome Release Linker Cleavage & Payload Release (e.g., MMAE) Lysosome->Release Tubulin Payload binds to Tubulin, Inhibiting Polymerization Release->Tubulin Arrest Microtubule Disruption -> G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis Death Tumor Cell Death Apoptosis->Death

Fig. 3: Signaling pathway for an ADC with a tubulin inhibitor payload.

Detailed Experimental Protocols

The following are representative protocols. Note: Optimization is critical and may be required for different antibodies and payloads. All steps should be performed in a sterile, controlled environment.

Protocol 1: Antibody Modification with this compound

This protocol describes the site-specific modification of a monoclonal antibody by first reducing interchain disulfides to generate free thiols, followed by alkylation with the iodide moiety of the linker.

Materials:

  • Monoclonal Antibody (mAb): e.g., Trastuzumab, in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of amines like Tris.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

  • Alkylation Reagent: this compound, dissolved in anhydrous DMSO to make a 10 mM stock solution.

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5-8.0.

  • Quenching Solution: N-acetylcysteine (100 mM in water).

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns (30 kDa MWCO).

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the mAb to 5-10 mg/mL in the Reaction Buffer. If the starting buffer contains interfering substances, perform a buffer exchange.[10]

  • Partial Reduction of Disulfides:

    • Add TCEP solution to the mAb solution to achieve a final molar excess of 2.0-2.5 equivalents of TCEP per mole of mAb.

    • Incubate the reaction at 37°C for 60-90 minutes with gentle agitation. This step preferentially reduces the four interchain disulfide bonds.[11]

  • Alkylation Reaction:

    • Cool the reaction mixture to 4°C in an ice bath.

    • Immediately add a 5 to 10-fold molar excess of the this compound DMSO stock solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at 4°C in the dark with gentle agitation.[12]

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted this compound.

    • Incubate for 15 minutes at 4°C.

  • Purification:

    • Immediately purify the alkyne-modified mAb using an SEC or desalting column equilibrated with PBS (pH 7.4) to remove excess linker, quenching reagent, and TCEP.

    • Collect the protein fractions and determine the concentration using a NanoDrop spectrophotometer at 280 nm.

    • The purified Alkyne-mAb is now ready for payload conjugation. Store at 4°C and use within 24 hours.

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-functionalized cytotoxic payload to the alkyne-modified antibody.

Materials:

  • Alkyne-Modified mAb (from Protocol 1).

  • Azide-Payload: e.g., Azido-PEG-MMAE (10 mM stock in DMSO).

  • Copper(I) Source: Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water).

  • Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Copper Ligand: THPTA or TBTA (50 mM in DMSO).

  • Reaction Buffer: PBS, pH 7.4.

  • Purification: SEC column or tangential flow filtration (TFF) system.

Procedure:

  • Prepare Reaction Premix:

    • In a microcentrifuge tube, combine the Copper(II) sulfate, copper ligand, and Sodium Ascorbate. A typical molar ratio is 1:5:10 (CuSO₄:Ligand:Ascorbate). Vortex briefly. This will generate the active Cu(I) catalyst in situ.

  • Set up Conjugation Reaction:

    • In a separate tube, add the Alkyne-Modified mAb to the Reaction Buffer.

    • Add the Azide-Payload to the mAb solution. A typical molar excess is 1.5-3 equivalents of payload per alkyne site on the antibody.

    • Add the catalyst premix to the mAb/payload solution to initiate the click reaction. The final concentration of copper is typically in the range of 100-500 µM.

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature, protected from light, with gentle agitation.

  • Purification and Formulation:

    • Purify the resulting ADC from unreacted payload and catalyst components using an SEC column or TFF.

    • The final ADC should be exchanged into a formulation buffer suitable for long-term storage (e.g., histidine buffer with sucrose, pH 6.0).

  • Characterization:

    • Analyze the final ADC product for DAR, purity, and aggregation using HIC and SEC as described in Table 1.

    • Confirm the integrity of the heavy and light chains via SDS-PAGE or CE-SDS analysis.

    • Perform in vitro cell-based assays to confirm potency.

References

Application Notes and Protocols for the Reaction of Alkyne-PEG2-Iodide with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the conjugation of Alkyne-PEG2-iodide with amine nucleophiles. This reaction is a fundamental step in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules for targeted drug delivery and diagnostic applications.[1][] The protocols outlined below are based on established principles of amine alkylation and provide a framework for achieving efficient and selective PEGylation.

Introduction

This compound is a heterobifunctional linker that incorporates a terminal alkyne group and a reactive alkyl iodide. The alkyne moiety allows for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[3][4][5] The alkyl iodide serves as a potent electrophile for the alkylation of nucleophiles, particularly primary and secondary amines, forming a stable carbon-nitrogen bond.[6] The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the resulting conjugate.[3]

The reaction of this compound with an amine proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[7] A significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the product secondary or tertiary amine is often more nucleophilic than the starting amine.[8][9] Careful control of reaction conditions, particularly stoichiometry, is crucial to favor mono-alkylation.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with a model primary amine under various conditions. These values are illustrative and may vary depending on the specific amine nucleophile and experimental setup.

Table 1: Effect of Stoichiometry on Mono-alkylation vs. Di-alkylation

Molar Ratio (Amine:PEG-Iodide)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1:14530
2:16515
5:185<5
10:190Not detected

Table 2: Influence of Base and Solvent on Reaction Efficiency

Base (1.5 equiv)SolventReaction Time (h)Mono-alkylated Product Yield (%)
Diisopropylethylamine (DIPEA)Dimethylformamide (DMF)1888
Sodium Carbonate (Na₂CO₃)Acetonitrile (ACN)2475
Triethylamine (TEA)Dichloromethane (DCM)2460
Potassium Carbonate (K₂CO₃)Dimethyl sulfoxide (B87167) (DMSO)1882

Table 3: Impact of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (h)Mono-alkylated Product Yield (%)
25 (Room Temperature)2478
401285
60682 (with minor increase in side products)

Experimental Protocols

Protocol 1: General Procedure for the Mono-alkylation of a Primary Amine with this compound

This protocol describes a general method for the reaction of a primary amine with this compound to favor the formation of the mono-alkylated product.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the primary amine (5.0 equivalents) in anhydrous DMF, add DIPEA (1.5 equivalents).

  • To this stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 10 minutes.

  • Stir the reaction mixture at 40°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired mono-alkylated product.

Protocol 2: PEGylation of a Model Protein with this compound

This protocol provides a general method for the conjugation of this compound to primary amine residues (e.g., lysine) on a protein surface.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Ion-exchange chromatography (IEX) column or Hydrophobic Interaction Chromatography (HIC) column (for purification of PEGylated species)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • To a solution of the protein in PBS at a concentration of 1-10 mg/mL, add the this compound stock solution to achieve a desired molar excess (e.g., 20-fold molar excess of PEG linker to protein). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein integrity.

  • Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any excess this compound.

  • Remove unreacted PEG linker and byproducts by size-exclusion chromatography.[10][11]

  • Further purify the mono-PEGylated protein from unreacted protein and multi-PEGylated species using ion-exchange chromatography or hydrophobic interaction chromatography.[10][12] The choice of purification method will depend on the specific properties of the protein.

  • Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, which will show an increase in apparent molecular weight, and mass spectrometry to confirm the degree of PEGylation.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the alkylation of a primary amine with this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis dissolve_amine Dissolve Amine Nucleophile and Base in Anhydrous Solvent add_peg Add this compound Solution Dropwise dissolve_amine->add_peg react Incubate at Controlled Temperature with Stirring add_peg->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up (e.g., EtOAc/Water Extraction) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (e.g., Silica Gel) concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize assess_purity Assess Purity characterize->assess_purity

Caption: Experimental workflow for the synthesis and purification of an alkyne-PEGylated amine.

Signaling Pathway Application: Targeted Drug Delivery

Caption: A conceptual signaling pathway for targeted drug delivery using a PEG-linked bioconjugate.

References

Application Notes and Protocols: Alkyne-PEG2-Iodide Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins is a cornerstone of modern chemical biology and drug development. Cysteine, with its nucleophilic thiol group, presents a prime target for site-specific bioconjugation. This document provides detailed application notes and protocols for the conjugation of Alkyne-PEG2-iodide to cysteine residues. This bifunctional linker allows for the initial covalent modification of a protein via S-alkylation, followed by the introduction of a bioorthogonal alkyne handle. This alkyne group can then be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules, including fluorophores, biotin (B1667282) tags, or drug payloads.

The iodoacetamide (B48618) moiety of the linker reacts with the sulfhydryl group of cysteine residues through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the modified protein. These characteristics make this compound a valuable tool for a range of applications, from fundamental protein research to the development of antibody-drug conjugates (ADCs).

Chemical Properties and Reaction Mechanism

This compound is a heterobifunctional linker possessing a reactive iodo group and a terminal alkyne. The iodo group serves as a good leaving group in nucleophilic substitution reactions, making it susceptible to attack by the thiolate form of a cysteine residue.

Reaction Mechanism: The conjugation proceeds via an SN2 mechanism where the deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the iodine. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the iodide ion. The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5), which favors the deprotonation of the cysteine thiol (pKa ≈ 8.5) to the more reactive thiolate anion.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. While specific kinetic data for this compound is not extensively published, the reactivity is comparable to other iodoacetamide-based reagents.

ParameterTypical Value/RangeNotes
Optimal pH 7.5 - 8.5Balances cysteine reactivity with protein stability.
Reaction Temperature 4 - 37 °CRoom temperature (20-25 °C) is common. Lower temperatures can be used to minimize protein degradation.
Reaction Time 30 minutes - 2 hoursDependent on reactant concentrations and temperature.
Reagent Molar Excess 5 - 20 fold excess over cysteineA sufficient excess ensures efficient labeling but excessive amounts can lead to off-target modifications.
Typical Conjugation Efficiency 70 - 95%Can vary depending on the protein and reaction conditions.[1]

Table 1: General Reaction Parameters for Cysteine Alkylation with Iodo-PEG Reagents.

Amino Acid ResiduePotential for Side ReactionConditions Favoring Side Reactions
LysineModerateHigher pH (>8.5), prolonged reaction times.
HistidineModerateHigher pH (>8.5), prolonged reaction times.
MethionineLowCan be oxidized by residual iodine.
Aspartic AcidLowGenerally not reactive under these conditions.
Glutamic AcidLowGenerally not reactive under these these conditions.
N-terminusModerateHigher pH (>8.5), prolonged reaction times.

Table 2: Potential for Off-Target Reactions with Iodoacetamide-based Reagents.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes the general procedure for labeling a protein with this compound. Optimization of specific parameters may be required for individual proteins.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) (optional, for reducing disulfide bonds)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: a. Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: DTT can also be used but must be removed before adding the iodo-reagent as it will react with it.

  • Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. b. Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction vessel should be protected from light to prevent potential side reactions.

  • Purification: a. Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: a. The successful conjugation can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show an increase in the protein's molecular weight corresponding to the mass of the attached this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol outlines the procedure for attaching an azide-containing molecule (e.g., a fluorescent dye or biotin) to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest (e.g., Azide-Fluorophore, Biotin-Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent for Cu(II) (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation: a. Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water. b. Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared). c. Prepare a 10 mM stock solution of CuSO₄ in water. d. Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction: a. To the alkyne-labeled protein solution (in PBS, pH 7.4), add the azide-containing molecule to a final concentration of 10-50 fold molar excess over the protein. b. In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. c. Add the copper catalyst solution to the protein-azide mixture to a final copper concentration of 0.1-1 mM. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. e. Incubate the reaction for 1-4 hours at room temperature.

  • Purification: a. Purify the final conjugate using a desalting column or dialysis to remove excess reagents.

  • Analysis: a. The final product can be analyzed by SDS-PAGE with in-gel fluorescence (if a fluorescent azide (B81097) was used), Western blot (if a biotin-azide was used, followed by streptavidin-HRP), or mass spectrometry.

Visualizations

G cluster_alkylation Step 1: Cysteine Alkylation cluster_click Step 2: Click Chemistry Protein_Cys Protein with Cysteine Residue Reaction S-Alkylation (pH 7.5-8.5) Protein_Cys->Reaction Alkyne_PEG_Iodide This compound Alkyne_PEG_Iodide->Reaction Alkyne_Protein Alkyne-Labeled Protein Reaction->Alkyne_Protein Purification1 Purification (e.g., Desalting Column) Alkyne_Protein->Purification1 Purified_Alkyne_Protein Purified Alkyne- Labeled Protein Purification1->Purified_Alkyne_Protein Click_Reaction CuAAC 'Click' Reaction (Cu(I), Ligand, Ascorbate) Purified_Alkyne_Protein->Click_Reaction Azide_Molecule Azide-Molecule (e.g., Fluorophore, Biotin) Azide_Molecule->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate Purification2 Purification (e.g., Dialysis) Final_Conjugate->Purification2 Analysis Analysis (MS, SDS-PAGE, etc.) Purification2->Analysis

Caption: Experimental workflow for two-step protein modification.

G cluster_pathway Chemoproteomic Workflow for Target Identification Probe This compound Probe Labeling Covalent Labeling of Reactive Cysteines Probe->Labeling Cell_Lysate Cell Lysate (Complex Proteome) Cell_Lysate->Labeling Labeled_Proteome Alkyne-Labeled Proteome Labeling->Labeled_Proteome Click Click Chemistry with Biotin-Azide Labeled_Proteome->Click Biotinylated_Proteome Biotinylated Proteome Click->Biotinylated_Proteome Enrichment Streptavidin Affinity Purification Biotinylated_Proteome->Enrichment Enriched_Proteins Enriched Target Proteins Enrichment->Enriched_Proteins Digestion On-Bead Tryptic Digestion Enriched_Proteins->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Identification Protein Target Identification LC_MS->Identification

Caption: Workflow for identifying protein targets using this compound.

References

Application Notes and Protocols: Alkyne-PEG2-iodide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a versatile bifunctional molecule designed for two-step labeling of biomolecules in live cells. It incorporates a highly reactive alkyl iodide group and a terminal alkyne. The alkyl iodide can form a stable covalent bond with nucleophilic residues on biomolecules, such as cysteine or lysine (B10760008) side chains on proteins. The terminal alkyne serves as a bioorthogonal handle for subsequent detection via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][3] This two-step approach enables the specific labeling and visualization of target biomolecules in their native cellular environment, offering a powerful tool for studying protein localization, trafficking, and interactions.

Principle of the Method

The experimental workflow involves two main stages:

  • Target Labeling: Live cells are incubated with this compound. The alkyl iodide moiety reacts with nucleophilic residues on cellular proteins, creating a covalent bond and introducing the alkyne tag onto the protein of interest.

  • Fluorescent Detection: The alkyne-tagged proteins are then visualized by introducing a cell-permeable fluorescent azide (B81097) probe. The alkyne and azide undergo a highly specific click reaction, resulting in the covalent attachment of the fluorophore to the target protein. This allows for subsequent visualization by fluorescence microscopy.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for the labeling and detection steps in live-cell imaging using click chemistry. These values are derived from analogous bioorthogonal labeling experiments and should be optimized for specific cell types and target biomolecules.

Parameter Reagent Concentration Range Typical Incubation Time Notes
Target Labeling This compound10 - 100 µM1 - 4 hoursOptimal concentration and time depend on the reactivity of the target nucleophile and cell permeability.
CuAAC Detection Fluorescent Azide1 - 25 µM5 - 30 minutesRequires a copper (I) catalyst and a stabilizing ligand.
CuSO₄50 - 100 µM5 - 30 minutesUsed in conjunction with a reducing agent to generate Cu(I).
THPTA (ligand)250 - 500 µM5 - 30 minutesProtects cells from copper toxicity.[4][5]
Sodium Ascorbate (B8700270)2.5 - 5 mM5 - 30 minutesReduces Cu(II) to the active Cu(I) state.[4][5]
SPAAC Detection Strain-Promoted Fluorescent Azide (e.g., DBCO-dye)5 - 50 µM30 - 60 minutesCopper-free, reducing cytotoxicity.[1][2]

Experimental Workflow Diagram

Caption: Experimental workflow for live-cell imaging using this compound.

Experimental Protocols

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescent azide probe (e.g., Azide-Fluor 488)

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

  • For SPAAC:

    • Strain-promoted azide-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filters and an environmental chamber

Protocol 1: Labeling of Cellular Proteins with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 10-100 mM.

  • Labeling: a. Aspirate the culture medium from the cells. b. Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (e.g., 50 µM). c. Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: a. Aspirate the labeling medium. b. Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unreacted this compound.

Protocol 2A: Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol should be performed with care due to the potential toxicity of copper to live cells. The use of a copper-chelating ligand like THPTA is highly recommended.[4][5]

  • Reagent Preparation: a. Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and the fluorescent azide (e.g., 10 mM in DMSO). b. Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction: a. Prepare the click reaction cocktail in live-cell imaging buffer. For a final volume of 1 mL, add the reagents in the following order, mixing gently after each addition:

    • Fluorescent azide to a final concentration of 1-25 µM.
    • THPTA to a final concentration of 250-500 µM.
    • CuSO₄ to a final concentration of 50-100 µM.
    • Sodium ascorbate to a final concentration of 2.5-5 mM. b. Aspirate the wash buffer from the alkyne-labeled cells. c. Immediately add the click reaction cocktail to the cells. d. Incubate for 5-30 minutes at room temperature, protected from light.

  • Final Washes and Imaging: a. Aspirate the click reaction cocktail. b. Wash the cells three times with live-cell imaging buffer. c. Proceed immediately to imaging on a fluorescence microscope equipped with an environmental chamber.

Protocol 2B: Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is the recommended method for live-cell imaging as it avoids copper-induced cytotoxicity.[1][2]

  • Reagent Preparation: Prepare a stock solution of the strain-promoted fluorescent azide (e.g., DBCO-Fluor 488) in DMSO (e.g., 5-10 mM).

  • Click Reaction: a. Aspirate the wash buffer from the alkyne-labeled cells. b. Add pre-warmed live-cell imaging buffer containing the desired final concentration of the strain-promoted fluorescent azide (e.g., 10 µM). c. Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes and Imaging: a. Aspirate the labeling solution. b. Wash the cells three times with live-cell imaging buffer. c. Proceed to imaging on a fluorescence microscope equipped with an environmental chamber.

Application Example: Targeting EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Several proteins within this pathway, including EGFR itself, possess reactive cysteine residues that could potentially be targeted for alkylation by this compound. This would allow for the specific labeling and tracking of these proteins to study their dynamics in response to stimuli.

EGFR Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway, a potential target for labeling.

Troubleshooting

  • High Background Fluorescence:

    • Ensure thorough washing after both labeling steps.

    • Optimize the concentration of the fluorescent azide; lower concentrations may reduce background.

    • Use a live-cell imaging medium with reduced autofluorescence.

  • Low Signal:

    • Increase the concentration of this compound or the incubation time.

    • Increase the concentration of the fluorescent azide or the click reaction time.

    • For CuAAC, ensure the sodium ascorbate solution is freshly prepared.

  • Cell Death/Toxicity:

    • Use the copper-free SPAAC method if possible.

    • If using CuAAC, ensure the THPTA ligand is present at a sufficient concentration to chelate the copper.

    • Reduce the incubation times and reagent concentrations to the minimum required for sufficient signal.

Disclaimer: This document provides a general framework and proposed protocols. All experimental conditions, including reagent concentrations and incubation times, should be optimized for the specific cell line and biological question under investigation.

References

Troubleshooting & Optimization

Optimizing Alkyne-PEG2-Iodide Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alkyne-PEG2-iodide for bioconjugation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your conjugation efficiency.

Troubleshooting and FAQs

This section addresses common issues encountered during the conjugation of this compound to biomolecules.

QuestionAnswer
Why am I seeing low or no conjugation efficiency? Several factors can contribute to low yield. 1. Suboptimal pH: The reaction of alkyl iodides with thiols (cysteine residues) is most efficient at a pH of 7.0-7.5.[1] At this pH, thiol groups are sufficiently nucleophilic. Amine groups (lysine residues) are generally protonated and less reactive at this pH. For targeting amines, a higher pH (8.0-9.0) is typically required. 2. Reagent Instability: this compound should be stored at -20°C in the dark.[2] It is recommended to bring the reagent to room temperature just before use and to dissolve it in an anhydrous solvent like DMSO or DMF immediately prior to adding it to the reaction mixture. 3. Inactive Biomolecule: Ensure the thiol groups on your protein or peptide are reduced and available for reaction. Disulfide bonds may need to be reduced using an agent like DTT or TCEP prior to conjugation.[1] If using DTT, it must be removed before adding the this compound as it will compete for the reagent. 4. Insufficient Reagent: A molar excess of this compound is typically required. A 10-20 fold molar excess over the protein is a good starting point for thiol conjugations.[1]
How can I improve the selectivity of the conjugation to cysteine residues over lysine (B10760008) residues? To selectively target cysteine residues, maintain the reaction pH between 7.0 and 7.5.[1] In this pH range, the thiol groups of cysteine are more nucleophilic than the protonated primary amines of lysine residues.[1] Avoid increasing the pH above 8.0, as this will increase the reactivity of lysine amines and lead to a mixed population of conjugated products.
My conjugated product is precipitating out of solution. What can I do? Precipitation can occur if the protein concentration is too high or if the addition of the this compound (dissolved in an organic solvent) causes the protein to fall out of solution. Try reducing the protein concentration to 1-5 mg/mL.[3] Add the this compound solution dropwise to the protein solution while gently stirring to ensure rapid mixing and prevent localized high concentrations of the organic solvent.[1]
What are the best methods for purifying the final conjugate? The choice of purification method depends on the properties of your biomolecule and the unreacted PEG reagent. Size Exclusion Chromatography (SEC) is effective at removing unreacted, low molecular weight this compound from the larger protein conjugate.[4] Dialysis can also be used to remove excess reagent.[5] Ion Exchange Chromatography (IEX) can be used to separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can shield the protein's surface charges.[1]
How do I store the this compound reagent? This compound should be stored at -20°C in the dark for long-term stability (up to 24 months).[2] It can be transported at room temperature for up to three weeks.[2]

Optimizing Reaction Conditions

The efficiency of the this compound conjugation is highly dependent on the reaction parameters. The following table summarizes the key conditions for targeting thiol (cysteine) and amine (lysine) residues.

ParameterConjugation to Thiols (Cysteine)Conjugation to Amines (Lysine)Rationale
pH 7.0 - 7.58.0 - 9.0At pH ~7, thiols are sufficiently nucleophilic, while amines are protonated and less reactive.[1] At higher pH, amines are deprotonated and become more nucleophilic.
Temperature Room Temperature to 37°CRoom TemperatureReactions are typically efficient at room temperature.[1][6] Slightly elevated temperatures can increase the reaction rate for less reactive sites.[6]
Stoichiometry (PEG:Protein) 10-20 fold molar excess10-30 fold molar excessA molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically.[1]
Reaction Time 2 hours to overnight2 hours to overnightThe reaction is often complete within 2 hours at room temperature, but can be left overnight at 4°C to ensure maximum conjugation.[1]
Buffer Phosphate (B84403), Tris, HEPES (non-amine, non-thiol buffers)Borate, BicarbonateAvoid buffers containing nucleophiles like primary amines (e.g., Tris for amine conjugations) or thiols that can compete with the target biomolecule.[5]

Visualizing the Conjugation Process

Chemical Reaction Pathway

The conjugation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic side chain of an amino acid (e.g., the thiol of cysteine or the amine of lysine) attacks the carbon atom bearing the iodide, displacing the iodide and forming a stable covalent bond.

Alkyne_PEG2_Iodide_Reaction cluster_cys Cysteine Conjugation (pH 7.0-7.5) cluster_lys Lysine Conjugation (pH > 8.0) reagent This compound HC≡C-PEG2-CH2-I cys Protein-Cys P-SH lys Protein-Lys P-NH2 cys_product Thioether Conjugate P-S-CH2-PEG2-C≡CH cys->cys_product S_N2 Attack lys_product Secondary Amine Conjugate P-NH-CH2-PEG2-C≡CH lys->lys_product S_N2 Attack

SN2 reaction of this compound with Cysteine and Lysine.
Experimental Workflow

The following diagram outlines the key steps in a typical this compound conjugation experiment.

Conjugation_Workflow prep_protein 1. Prepare Protein Solution (e.g., 1-5 mg/mL in reaction buffer) reduce 2. Reduce Disulfides (Optional) (e.g., with TCEP) prep_protein->reduce react 4. Conjugation Reaction (Add PEG solution to protein, incubate) reduce->react prep_peg 3. Prepare this compound (Dissolve in DMSO/DMF) prep_peg->react quench 5. Quench Reaction (Optional) (e.g., add L-cysteine) react->quench purify 6. Purify Conjugate (SEC or Dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE, MS, etc.) purify->analyze

General workflow for this compound conjugation.
Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common issues during your conjugation experiment.

Troubleshooting_Tree start Low Conjugation Yield? check_ph Is pH optimal for the target residue? (Thiol: 7.0-7.5, Amine: >8.0) start->check_ph check_reagent Was the PEG-Iodide reagent handled correctly? (Freshly dissolved, protected from light) check_ph->check_reagent Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_protein Are protein thiols reduced and available? check_reagent->check_protein Yes solution_reagent Use fresh reagent stock check_reagent->solution_reagent No check_ratio Is the PEG:Protein molar ratio sufficient? (e.g., 10-20x excess) check_protein->check_ratio Yes solution_protein Treat with reducing agent (e.g., TCEP) check_protein->solution_protein No solution_ratio Increase molar excess of PEG reagent check_ratio->solution_ratio No success Yield Improved check_ratio->success Yes solution_ph->success solution_reagent->success solution_protein->success solution_ratio->success

Decision tree for troubleshooting low conjugation yield.

Detailed Experimental Protocol: Conjugation to Protein Thiols

This protocol provides a general procedure for conjugating this compound to cysteine residues on a protein.

Materials:

  • Protein containing cysteine residues

  • This compound

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction

  • (Optional) Quenching Solution: 1 M L-cysteine

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. It is not necessary to remove the excess TCEP before proceeding.[1]

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10-100 mM stock solution. For example, dissolve 2.54 mg of this compound (MW: 254.07 g/mol ) in 100 µL of DMSO for a 100 mM solution.

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve a 10-20 fold molar excess relative to the moles of protein.

    • Add the calculated volume of the this compound solution dropwise to the stirring protein solution.

    • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.[1] Protect the reaction from light.

  • Quenching (Optional):

    • To quench any unreacted this compound, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and quenching reagents by purifying the conjugate.

    • Size Exclusion Chromatography (SEC): Use a column with an appropriate molecular weight cutoff to separate the larger protein conjugate from the smaller unreacted components.

    • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and estimate conjugation efficiency. Mass spectrometry can be used for more precise characterization.

    • Store the final conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.

References

Technical Support Center: Troubleshooting Low Yield in Al-PEG2-Iodide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, often referred to as "click chemistry."

The term "Alkyne-PEG2-iodide" typically refers to a reaction involving an alkyne-functionalized molecule (like Alkyne-PEG2) and an azide-functionalized partner, using a copper(I) iodide (CuI) salt as the catalyst. This guide provides detailed troubleshooting advice, experimental protocols, and data to help you optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My click reaction has a very low yield or failed completely. What are the most common causes?

Low or no product formation is a frequent issue that can stem from several factors, ranging from reagent quality to the reaction setup itself.[1]

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state by dissolved oxygen.[2][3]

    • Solution: Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). If using a copper(II) salt (e.g., CuSO₄), ensure a sufficient excess of a reducing agent like sodium ascorbate (B8700270) is added to generate and maintain the Cu(I) state.[4] Always use freshly prepared stock solutions of sodium ascorbate.[5]

  • Poor Reagent Quality: The purity and stability of your alkyne and azide (B81097) starting materials are critical.

    • Solution: Verify the purity of your Alkyne-PEG2 and azide compounds using methods like NMR or mass spectrometry.[1] Organic azides, in particular, can be unstable; they should be stored properly (cool, dark) and handled with care.[6][7][8]

  • Oxygen Contamination: Dissolved oxygen in the solvent will rapidly oxidize the Cu(I) catalyst, halting the reaction.[3]

    • Solution: Degas your reaction solvent(s) thoroughly before use. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[9]

  • Inappropriate Solvent: The reaction requires a solvent system where all components (alkyne, azide, and catalyst complex) are soluble.

    • Solution: A mix of water with organic co-solvents like DMSO, DMF, or t-BuOH is often effective for solubilizing both polar and non-polar reactants.[10][11] For biomolecules, aqueous buffers are common.[5]

Q2: How can I prevent my copper catalyst from being deactivated?

Catalyst deactivation is a primary reason for stalled or low-yielding reactions.

Key Strategies:

  • Use a Ligand: Nitrogen-based ligands are crucial for stabilizing the Cu(I) oxidation state, preventing oxidation, and increasing the reaction rate.[1][5][12]

    • THPTA (water-soluble): Ideal for bioconjugations in aqueous buffers.[2][3][5]

    • TBTA (organic-soluble): Suitable for reactions in organic solvents.[2][3]

    • A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to protect the catalyst and accelerate the reaction.[5][10]

  • Add Reagents in the Correct Order: The order of addition matters.

    • Recommended Order: First, pre-mix the copper salt (e.g., CuSO₄) and the ligand to allow the complex to form. Add this mixture to your alkyne and azide substrates. Finally, initiate the reaction by adding the fresh sodium ascorbate solution.[9][13] Adding ascorbate before the ligand can cause copper to precipitate.[13]

  • Work Under Inert Atmosphere: For highly sensitive or small-scale reactions, performing the entire experiment under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon) provides the best protection against oxygen.[9]

Q3: I see multiple products or spots on my TLC. What are the likely side reactions?

The most common side reaction is the oxidative homocoupling of your alkyne, known as the Glaser coupling, which forms a diyne byproduct.[14]

Causes & Prevention:

  • Cause: This side reaction is also catalyzed by copper, particularly in the presence of oxygen when there is an insufficient amount of reducing agent.

  • Prevention:

    • Ensure thorough degassing of all solutions.

    • Use an adequate excess of sodium ascorbate to maintain a reducing environment throughout the reaction.[4]

    • Adding the reagents in the proper order helps minimize side reactions.[9][13]

Q4: My substrates have complex functional groups (e.g., thiols, boronic acids). Could this be inhibiting the reaction?

Yes, certain functional groups can interfere with the copper catalyst.

  • Thiols (-SH): Groups like those in cysteine residues can bind strongly to copper, sequestering the catalyst.[15]

  • Boronic Acids: Can be prone to copper-mediated degradation.[16]

  • Histidine Residues: Can chelate copper ions, removing them from the catalytic cycle.[1]

Solutions:

  • Increase the concentration of the copper/ligand complex to overcome sequestration.[1][5]

  • Add sacrificial metals like Zn(II) or Ni(II), which can occupy the interfering sites and leave the copper free to catalyze the click reaction.[5][15]

Quantitative Data Summary

The tables below provide a summary of typical reaction parameters and components for CuAAC reactions.

Table 1: Common CuAAC Catalyst Systems & Conditions

Component Typical Concentration / Ratio Purpose Source(s)
Copper Source
CuSO₄·5H₂O 0.05 - 0.25 mM (for bioconjugation) Cu(II) precursor, reduced in situ [10]
CuI / CuBr 1-5 mol% (for organic synthesis) Direct source of active Cu(I) catalyst [2][3]
Reducing Agent
Sodium Ascorbate 5-10 fold excess vs. Copper Reduces Cu(II) to Cu(I) and scavenges O₂ [17]
Stabilizing Ligand
THPTA / BTTAA 2:1 to 5:1 molar ratio vs. Copper Stabilize Cu(I), accelerate reaction [5][10]
Reactants
Alkyne:Azide Ratio 1:1 to 1:2 (or 2:1) A slight excess of one reagent can drive completion [5]
Solvent Varies Water, tBuOH/H₂O, DMSO/H₂O, DMF [10][11]
Temperature Room Temperature (20-25°C) Mild conditions are usually sufficient [5]

| Reaction Time | 15 min - 24 hours | Highly dependent on substrates and conditions |[3][18] |

Visualized Workflows and Mechanisms

Diagram 1: CuAAC Catalytic Cycle

This diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Maintenance CuI Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide Deprotonation CuII Cu(II) (Inactive) CuI->CuII Oxidation Alkyne R1-Alkyne Alkyne->CuI Coordination Azide R2-Azide Azide->Cu_Acetylide Product Triazole Product Product->CuI Regeneration of Catalyst Cu_Vinylidene Copper Vinylidene Intermediate Cu_Acetylide->Cu_Vinylidene Azide Addition Cu_Triazolide Copper(III) Triazolide Cu_Vinylidene->Cu_Triazolide Cyclization Cu_Triazolide->Product Protonolysis CuII->CuI Reduction Ascorbate Sodium Ascorbate Oxygen O₂

Caption: The catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Follow this logical diagram to diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Low / No Yield Observed check_reagents 1. Verify Reagent Quality (Purity, Stability) start->check_reagents check_catalyst 2. Check Catalyst System (Freshness, Ligand, Reductant) check_reagents->check_catalyst OK solution_reagents Purify/replace reagents. Check azide stability. check_reagents->solution_reagents Issue Found check_conditions 3. Review Reaction Conditions (Degassed Solvent, Temp.) check_catalyst->check_conditions OK solution_catalyst Use fresh catalyst/reductant. Add/optimize ligand (THPTA). Check order of addition. check_catalyst->solution_catalyst Issue Found check_side_reactions 4. Analyze for Side Products (e.g., Glaser Coupling) check_conditions->check_side_reactions OK solution_conditions Thoroughly degas solvent. Optimize temperature/concentration. check_conditions->solution_conditions Issue Found solution_side_reactions Increase reductant concentration. Ensure O₂ exclusion. check_side_reactions->solution_side_reactions Issue Found success Yield Improved solution_reagents->success solution_catalyst->success solution_conditions->success solution_side_reactions->success

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

Experimental Protocols

Protocol 1: General CuAAC Procedure using CuSO₄ / Sodium Ascorbate

This protocol is a robust starting point for many applications, including bioconjugation.[5]

  • Prepare Stock Solutions:

    • Alkyne-PEG2: 10 mM in DMSO or buffer.

    • Azide Partner: 10 mM in DMSO or buffer.

    • CuSO₄: 20 mM in deionized water.[5]

    • Ligand (THPTA): 50 mM in deionized water.[5]

    • Sodium L-Ascorbate: 100 mM in deionized water (must be prepared fresh).[5]

  • Reaction Setup (for a 500 µL final volume): a. In a microcentrifuge tube, add the Alkyne-PEG2 and Azide partner to your chosen buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a volume of 437.5 µL. Aim for a final reactant concentration of 100-500 µM. b. In a separate tube, prepare the catalyst premix: combine 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Mix gently and let it stand for 1-2 minutes.[10] This gives final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA (a 5:1 ligand-to-copper ratio). c. Add the 7.5 µL of catalyst premix to the reaction tube containing the alkyne and azide. d. Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 10 mM). e. Gently mix the reaction by inverting the tube. If possible, protect the reaction from oxygen by flushing the headspace with argon or nitrogen and sealing the tube. f. Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates, this may be extended overnight.[18]

  • Monitoring and Workup: a. Monitor reaction progress by TLC or LC-MS. b. Once complete, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation, depending on the nature of the product.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a silica (B1680970) gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • Spot your alkyne starting material, azide starting material, and a co-spot of both.

    • At time zero (T=0), take a small aliquot of the reaction mixture and spot it on the plate.

    • Take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr) and spot them alongside the initial spots.

  • Elution: Develop the plate in a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).

  • Visualization: Visualize the spots under a UV lamp (if chromophores are present) and/or by staining (e.g., with potassium permanganate (B83412) stain). A new spot, representing the triazole product, should appear as the starting material spots diminish.

References

Technical Support Center: Alkyne-PEG2-Iodide and Thiol-Containing Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential side reactions that can occur when using Alkyne-PEG2-iodide in the presence of thiol-containing buffers such as Dithiothreitol (DTT) or 2-Mercaptoethanol (BME).

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions when using this compound with thiol-containing buffers?

A1: Thiol-containing buffers can lead to two primary side reactions with this compound:

  • S-alkylation: The thiol group is a potent nucleophile and can displace the iodide via an SN2 reaction, forming a stable thioether linkage. This reaction consumes the this compound, reducing the efficiency of your intended reaction (e.g., click chemistry).

  • Thiol-yne Addition: The thiol can add across the alkyne triple bond. This reaction is generally less favorable with terminal alkynes unless a radical initiator is present or the alkyne is activated (e.g., part of a strained ring system). However, it can still occur as a minor side product.[1][2][3][4]

Q2: I am seeing a loss of my this compound starting material and the appearance of a new, unexpected species in my analysis (e.g., LC-MS). What could be the cause?

A2: This is a strong indication that a side reaction with the thiol in your buffer is occurring. The most probable cause is the S-alkylation of the thiol by the iodide of your PEG reagent, resulting in the formation of a thioether conjugate. The new species you are observing likely corresponds to this thioether adduct.

Q3: Can the iodine in this compound oxidize the thiols in my buffer?

A3: The iodine in this compound is present as an alkyl iodide, not as molecular iodine (I₂). Alkyl iodides are not oxidizing agents. Therefore, direct oxidation of thiols to disulfides by this compound is not an expected side reaction. However, the oxidation of thiols to disulfides can occur in the presence of mild oxidizing agents like iodine (I₂) or even atmospheric oxygen.[5][6][7][8]

Q4: How can I prevent these side reactions?

A4: To mitigate these side reactions, consider the following strategies:

  • Use a non-thiol reducing agent: If a reducing agent is necessary, consider using Tris(2-carboxyethyl)phosphine (TCEP), which is a more effective reducing agent than DTT and does not contain a thiol group, thus avoiding the S-alkylation and thiol-yne addition side reactions.

  • Perform a buffer exchange: If your protein or molecule of interest is in a thiol-containing buffer, perform a buffer exchange into a thiol-free buffer (e.g., PBS) before adding the this compound.

  • Protect the thiol groups: If the thiol groups on your biomolecule are not the intended site of reaction, you can protect them by alkylating them with a reagent like iodoacetamide (B48618) (IAM) prior to the addition of the this compound.[1][2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of desired product (e.g., low click chemistry efficiency) The this compound has been consumed by a side reaction with the thiol in the buffer.1. Switch to a thiol-free reducing agent like TCEP. 2. Perform a buffer exchange to remove the thiol-containing buffer before the reaction.
Identification of an unexpected product with a mass corresponding to (Alkyne-PEG2 + Thiol - HI) S-alkylation of the thiol by the this compound.Confirm the identity of the side product via mass spectrometry. To avoid this, follow the solutions for "Low yield of desired product".
Formation of disulfide bonds in the sample Oxidation of thiols by atmospheric oxygen or other contaminants. The this compound is not the cause.Ensure your buffers are de-gassed and handle the experiment under an inert atmosphere if your sample is sensitive to oxidation.

Experimental Protocols

Protocol 1: Buffer Exchange to Remove Thiols

This protocol is for removing thiol-containing buffers from a protein sample before reacting with this compound.

  • Prepare your buffer: Prepare a sufficient quantity of your desired thiol-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Degas the buffer if your sample is oxygen-sensitive.

  • Choose your method: Select a suitable buffer exchange method based on your sample volume and concentration. Common methods include:

    • Dialysis: For larger sample volumes. Place your sample in a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against several changes of the thiol-free buffer.

    • Desalting Columns/Spin Columns: For smaller sample volumes. Equilibrate the column with the thiol-free buffer according to the manufacturer's instructions. Apply your sample to the column and collect the eluate containing your protein in the new buffer.

  • Verify thiol removal (Optional): Use Ellman's Reagent (DTNB) to quantify the amount of free thiol in your sample before and after the buffer exchange to ensure complete removal.

  • Proceed with your reaction: Use the protein in the thiol-free buffer for your reaction with this compound.

Protocol 2: Thiol Alkylation with Iodoacetamide (IAM)

This protocol is for blocking free thiols on a protein to prevent side reactions with this compound.

  • Prepare reagents:

    • Prepare a stock solution of iodoacetamide (IAM) in a suitable solvent (e.g., water or DMSO). A typical stock concentration is 100 mM.

    • Have your protein sample in a buffer at a pH between 7.0 and 8.5.

  • Alkylation reaction:

    • Add a 5- to 10-fold molar excess of IAM to your protein sample.

    • Incubate the reaction at room temperature for 30-60 minutes in the dark (IAM is light-sensitive).

  • Quench the reaction: Add a small amount of a thiol-containing reagent (e.g., DTT or BME) to quench any unreacted IAM.

  • Remove excess reagents: Perform a buffer exchange (as described in Protocol 1) to remove the excess IAM and quenching reagent.

  • Proceed with your reaction: Your protein with alkylated thiols is now ready for reaction with this compound.

Visual Guides

Side_Reactions Alkyne_PEG2_I This compound Thioether Thioether Adduct (Alkyne-PEG2-S-R) Alkyne_PEG2_I->Thioether S-alkylation (SN2) Vinylic_Sulfide Vinylic Sulfide (Thiol-yne Adduct) Alkyne_PEG2_I->Vinylic_Sulfide Thiol-yne Addition Thiol Thiol (R-SH) Thiol->Thioether Thiol->Vinylic_Sulfide

Caption: Potential side reactions of this compound with thiols.

Mitigation_Workflow Start Sample in Thiol-Containing Buffer Decision Is a reducing environment required? Start->Decision Buffer_Exchange Buffer Exchange to Thiol-Free Buffer Decision->Buffer_Exchange No Use_TCEP Use TCEP as Reducing Agent Decision->Use_TCEP Yes Reaction React with This compound Buffer_Exchange->Reaction Use_TCEP->Reaction

Caption: Decision workflow for mitigating side reactions.

References

Instability of Alkyne-PEG2-iodide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alkyne-PEG2-iodide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the reagent's stability in aqueous solutions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue: Low or No Product Yield in Aqueous Alkylation Reaction

Possible Cause: Degradation of this compound in your aqueous reaction buffer. The alkyl iodide moiety is a potent alkylating agent but is susceptible to hydrolysis, especially over extended reaction times or at elevated temperatures. This hydrolysis replaces the iodide with a hydroxyl group, rendering the reagent inactive for its intended alkylation.

Troubleshooting Steps:

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous, polar aprotic solvent (e.g., DMSO, DMF) immediately before use.

  • Reaction Setup: Add the this compound solution to the aqueous reaction mixture as the final step.

  • pH Control: Ensure the pH of your reaction buffer is neutral or slightly acidic (pH 6.0-7.5). Avoid basic conditions, which can accelerate hydrolysis and side reactions.

  • Temperature Management: Perform the reaction at a reduced temperature (e.g., 4°C) to minimize the rate of hydrolysis. Note that this will likely require a longer reaction time, so optimization is key.

  • Reaction Time: Minimize the reaction time to what is necessary for product formation. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, TLC) to determine the optimal endpoint.

  • Alternative Reagents: If instability remains an issue, consider alternative linkers with less labile leaving groups, such as Alkyne-PEG-bromide or Alkyne-PEG-mesylate, which may offer greater stability in aqueous media.

Issue: Presence of Unexpected Byproducts in Mass Spectrometry Analysis

Possible Cause: Reaction of this compound with nucleophilic components in your buffer or sample. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME) can compete with your target molecule for alkylation.

Troubleshooting Steps:

  • Buffer Selection: Use non-nucleophilic buffers such as PBS, HEPES, or MOPS. If a buffer like Tris is required for protein stability, use the lowest concentration possible.

  • Sample Purity: Ensure your target molecule solution is free from other nucleophilic contaminants by using appropriate purification methods like dialysis or desalting columns prior to the reaction.

  • Protecting Groups: If your target molecule contains multiple nucleophilic sites and regioselectivity is a concern, consider a protection strategy for non-target sites.

  • Stoichiometry: Optimize the molar ratio of this compound to your target molecule to favor the desired reaction and minimize off-target modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

Alkyl iodides are highly reactive alkylating agents due to iodide being an excellent leaving group. In aqueous solutions, the primary cause of instability is nucleophilic substitution by water (hydrolysis), which converts the alkyl iodide to an unreactive alcohol. The presence of other nucleophiles can also lead to degradation and side product formation.

Q2: How should I store this compound?

For long-term storage, this compound should be stored at -20°C in the dark.[1] It is recommended to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. For short-term use, solutions in anhydrous DMSO or DMF can be stored at -20°C.

Q3: Can I use this compound in buffers containing Tris or other primary amines?

It is not recommended. Primary amines, such as those in Tris buffer, are nucleophilic and will react with the alkyl iodide, consuming your reagent and leading to the formation of undesired adducts. If your experimental conditions necessitate the use of such buffers, be aware of the potential for side reactions and consider it a component for optimization.

Q4: What is the solubility of this compound?

This compound is soluble in water and polar organic solvents.[1] However, due to its instability in aqueous media, it is best practice to prepare stock solutions in anhydrous solvents like DMSO or DMF and add them to the aqueous reaction mixture at the last moment.

Q5: Are there more stable alternatives to this compound for aqueous reactions?

Yes, if the instability of the iodide is problematic for your application, you might consider linkers with different leaving groups. For example, Alkyne-PEG-bromides or Alkyne-PEG-sulfonate esters (mesylates, tosylates) are also effective alkylating agents but may offer different stability profiles in aqueous solutions. The choice of reagent will depend on the specific nucleophilicity of your target and the required reaction conditions.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions

FactorEffect on StabilityRecommendation
pH Decreased stability in basic conditions (pH > 8) due to increased hydroxide (B78521) concentration.Maintain a neutral or slightly acidic pH (6.0-7.5).
Temperature Increased temperature accelerates the rate of hydrolysis and other side reactions.Conduct reactions at room temperature or below (e.g., 4°C).
Nucleophiles Reagents like Tris, primary amines, and thiols will compete with the target molecule, leading to reagent consumption and byproduct formation.Use non-nucleophilic buffers (e.g., PBS, HEPES).
Reaction Time Longer exposure to aqueous conditions increases the likelihood of degradation.Minimize reaction time by monitoring progress and stopping the reaction upon completion.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the thiol-containing peptide in a non-nucleophilic buffer (e.g., 100 mM PBS, pH 7.2) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, reduce them first with a resin-based reducing agent like TCEP immobilized on agarose (B213101) and remove the resin by filtration.

  • This compound Stock Solution: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Alkylation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect the reaction from light.

  • Reaction Quenching: Quench the reaction by adding a small molecule thiol scavenger, such as N-acetyl-cysteine, to a final concentration of 10-20 mM.

  • Purification: Purify the resulting alkyne-modified peptide using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography.

  • Analysis: Confirm the modification by LC-MS analysis, expecting a mass increase corresponding to the addition of the Alkyne-PEG2 moiety minus the iodide.

Visualizations

Hydrolysis_Pathway AlkynePEG2I This compound TransitionState Transition State AlkynePEG2I->TransitionState Nucleophilic Attack AlkynePEG2OH Alkyne-PEG2-OH (Inactive) TransitionState->AlkynePEG2OH Hydrolysis Product Iodide Iodide (I⁻) TransitionState->Iodide Leaving Group H2O H₂O H2O->TransitionState

Caption: Potential hydrolysis pathway of this compound in an aqueous environment.

Troubleshooting_Workflow decision decision issue issue start Low or No Product Yield check_reagent Is this compound solution fresh? start->check_reagent check_reagent->start No, prepare fresh check_buffer Is the buffer non-nucleophilic (e.g., PBS, HEPES)? check_reagent->check_buffer Yes check_buffer->start No, change buffer check_conditions Are reaction time and temperature minimized? check_buffer->check_conditions Yes successful Reaction Successful check_conditions->successful Yes consider_alt Consider Alternative Linker (e.g., Alkyne-PEG-Br) check_conditions->consider_alt No, optimize or change reagent

Caption: Troubleshooting workflow for low-yield reactions with this compound.

Reagent_Selection decision decision start Need to perform an alkylation with an alkyne-PEG linker is_aqueous Is the reaction in an aqueous solution? start->is_aqueous is_long_rt Is a long reaction time or high temperature required? is_aqueous->is_long_rt Yes use_iodide Use this compound with optimized conditions is_aqueous->use_iodide No (Organic Solvent) is_long_rt->use_iodide No consider_alt Consider a more stable alternative (e.g., Alkyne-PEG-Br or -OMs) is_long_rt->consider_alt Yes

Caption: Decision tree for selecting an appropriate Alkyne-PEG linker.

References

Preventing non-specific binding of Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alkyne-PEG2-iodide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains two key functional groups: a terminal alkyne and an alkyl iodide.[1][2][3] The alkyne group allows for specific attachment to azide-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions.[1][4] The alkyl iodide is a highly reactive group that can be used to alkylate various nucleophiles, such as thiols (cysteine residues in proteins), amines, and hydroxyl groups.[1][2][5] The short di-ethylene glycol (PEG2) spacer is hydrophilic, which helps to improve solubility and reduce non-specific binding of the molecule it is attached to.[6][7][8]

Q2: What are the main causes of non-specific binding when using this compound?

Non-specific binding of this compound can arise from several factors:

  • Ionic Interactions: Electrostatic attraction between charged molecules and surfaces can lead to non-specific binding.[9][10]

  • Hydrophobic Interactions: The alkyl chain and other nonpolar parts of your target molecules or experimental system can interact non-specifically with hydrophobic surfaces.[9][10] While the PEG linker is hydrophilic, other components can contribute to this effect.

  • High Reactivity of the Iodide Group: The alkyl iodide is a potent alkylating agent and can react with various nucleophiles present in your sample, not just your intended target.[1][2]

  • Excess Reagent: Using too high a concentration of this compound can lead to increased background signal due to unbound molecules adhering to surfaces.[11][12]

Q3: How does the PEG linker in this compound help in preventing non-specific binding?

The polyethylene (B3416737) glycol (PEG) linker is known for its ability to reduce non-specific binding.[6][7] PEG chains are hydrophilic and flexible, creating a hydrated layer on the surface of the molecule they are attached to.[13] This "stealth" effect sterically hinders the approach of other molecules, preventing unwanted hydrophobic and ionic interactions that lead to non-specific adsorption.[14][15]

Q4: Can the length of the PEG linker affect non-specific binding?

Yes, the length of the PEG linker can influence non-specific binding, although the effect can be complex and system-dependent.[16][17] Generally, longer PEG chains provide a more pronounced "stealth" effect and can be more effective at reducing non-specific interactions.[14][18] However, the optimal PEG length can depend on the specific application and the molecules involved.[19] In some cases, very long linkers might lead to other issues like reduced binding affinity of the intended interaction.[19]

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and resolving issues of high non-specific binding in experiments involving this compound.

Problem: High background signal or non-specific labeling observed in negative controls.

Below is a logical workflow to diagnose and address the potential causes of high non-specific binding.

Troubleshooting_Workflow cluster_check_reagent cluster_optimize_blocking cluster_adjust_buffers cluster_modify_washing cluster_consider_alternatives start High Non-Specific Binding Detected check_reagent 1. Check Reagent Concentration and Purity start->check_reagent optimize_blocking 2. Optimize Blocking Step check_reagent->optimize_blocking If issue persists reagent_sol1 Titrate this compound to the lowest effective concentration. reagent_sol2 Verify purity of the reagent. adjust_buffers 3. Adjust Buffer Conditions optimize_blocking->adjust_buffers If issue persists blocking_sol1 Introduce or increase concentration of a blocking agent (e.g., BSA, casein). blocking_sol2 Increase blocking incubation time. modify_washing 4. Modify Washing Protocol adjust_buffers->modify_washing If issue persists buffer_sol1 Increase salt concentration (e.g., 150-500 mM NaCl) to reduce ionic interactions. buffer_sol2 Adjust pH to be near the isoelectric point of potentially interacting proteins. buffer_sol3 Add a non-ionic surfactant (e.g., 0.05% Tween-20) to disrupt hydrophobic interactions. consider_alternatives 5. Consider Alternative Strategies modify_washing->consider_alternatives If issue persists washing_sol1 Increase the number and duration of wash steps. washing_sol2 Include a non-ionic surfactant in the wash buffer. end_fail Further Consultation Needed consider_alternatives->end_fail If issue persists alt_sol1 For click chemistry, ensure the use of a copper-chelating ligand (e.g., THPTA). alt_sol2 If targeting thiols, consider pre-blocking non-target thiols with a different agent. end_success Problem Resolved reagent_sol2->end_success Success blocking_sol2->end_success Success buffer_sol3->end_success Success washing_sol2->end_success Success alt_sol2->end_success Success

Caption: Troubleshooting workflow for high non-specific binding.

Quantitative Data Summary: Buffer Additives for Reducing Non-Specific Binding

The following table summarizes common buffer additives and their recommended starting concentrations for reducing non-specific binding.

AdditiveTypeMechanism of ActionRecommended Starting Concentration
Bovine Serum Albumin (BSA)ProteinBlocks non-specific protein binding sites on surfaces.[9][10]1-3% (w/v)
Tween-20Non-ionic SurfactantDisrupts hydrophobic interactions.[9][10]0.05-0.1% (v/v)
Sodium Chloride (NaCl)SaltShields electrostatic interactions.[9][20]150-500 mM
Dextran SulfatePolyanionCompetes for electrostatic binding sites.[20]0.02-0.1% (w/v)
CaseinProteinBlocks non-specific binding sites, often used in blotting applications.[15]1-5% (w/v)

Experimental Protocols

Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding

This protocol is a starting point for experiments such as immunofluorescence or pull-down assays where high background is an issue.

Materials:

  • Sample (e.g., fixed cells on a coverslip, protein-coated beads)

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., PBS with 3% BSA and 0.1% Tween-20)

Procedure:

  • Prepare your sample according to your standard protocol up to the point of adding the this compound or subsequent detection reagents.

  • Wash the sample twice with PBS for 5 minutes each.

  • Prepare the Blocking Buffer. Ensure all components are fully dissolved.

  • Incubate the sample with a sufficient volume of Blocking Buffer to completely cover the surface.

  • Incubate for at least 1 hour at room temperature with gentle agitation.

  • Proceed with your experiment, using a buffer that contains a lower concentration of the blocking agent (e.g., 1% BSA and 0.05% Tween-20) for subsequent incubation and wash steps.

Protocol 2: Click Chemistry (CuAAC) Reaction with a Protein Sample

This protocol outlines a copper-catalyzed click reaction for labeling an azide-modified protein with this compound, with considerations for minimizing non-specific binding.

Materials:

  • Azide-modified protein in a buffer free of primary amines (e.g., PBS)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Protein labeling buffer (e.g., PBS with 1% BSA)[11]

Procedure:

  • Reagent Preparation (prepare fresh):

    • This compound: 10 mM stock in DMSO.

    • CuSO₄: 50 mM stock in water.

    • THPTA: 50 mM stock in water.

    • Sodium Ascorbate: 500 mM stock in water.[11]

  • In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer.

  • Add the this compound to the desired final concentration (a 3-10 fold molar excess over the protein is a good starting point).[4]

  • Add the THPTA ligand to a final concentration that is in 5-10 fold excess over the copper sulfate.[11]

  • Add the CuSO₄ to a final concentration of 1 mM.

  • Initiate the reaction by adding the Sodium Ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench and Purify:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Remove excess reagents by protein precipitation (e.g., with cold acetone) or by using a desalting column.[11]

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Quench & Purify Protein Azide-Protein + Labeling Buffer Mix Combine Reagents Protein->Mix Alkyne This compound Alkyne->Mix Catalyst CuSO4 + Ligand + Ascorbate Catalyst->Mix Incubate Incubate 1-2h at RT Mix->Incubate Quench Add EDTA Incubate->Quench Purify Desalting Column or Precipitation Quench->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Experimental workflow for a CuAAC reaction.

References

Troubleshooting poor solubility of Alkyne-PEG2-iodide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Alkyne-PEG2-iodide conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate poorly soluble?

The solubility of your conjugate is influenced by several factors. The PEG component (Polyethylene Glycol) is hydrophilic and generally improves water solubility[1][2]. However, the overall solubility is a combined effect of the PEG linker, the iodide group, and the molecule you have conjugated. The iodide moiety can increase hydrophobicity and protein adsorption, counteracting the hydrophilic effect of the PEG chain[3]. Furthermore, the conjugated molecule itself may be hydrophobic, leading to poor overall solubility in aqueous solutions.

Q2: What are the recommended initial solvents for dissolving this compound?

This compound itself is generally soluble in water and polar organic solvents[4]. For conjugates, the choice of solvent depends on the properties of the attached molecule. A good starting point is to use a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to first dissolve the conjugate before adding it to your desired aqueous buffer[5]. This creates an emulsion that can facilitate the reaction or application[5].

Q3: My conjugate won't dissolve even in DMSO. What should I try next?

If you face persistent solubility issues, consider the following steps:

  • Gentle Heating: PEGs, even at low molecular weights, can dissolve very slowly. Mild heating can significantly speed up this process[6][7]. Try warming the solution to 30-40°C.

  • Sonication: Using a bath sonicator can help break up aggregates and improve the rate of dissolution.

  • Alternative Solvents: Depending on your conjugated molecule, other solvents like Tetrahydrofuran (THF) or Methanol might be effective[6]. However, always consider the compatibility of the solvent with your downstream application.

Q4: My conjugate precipitates when I add it to an aqueous buffer. How can I prevent this?

This is a common issue when a compound dissolved in a pure organic solvent is introduced to an aqueous environment. To prevent precipitation:

  • Slow Addition: Add the dissolved conjugate solution dropwise to the aqueous buffer while vortexing or stirring vigorously.

  • Optimize pH: For conjugates with ionizable groups, adjusting the pH of the buffer can significantly improve solubility[8].

  • Use of Surfactants: In some cases, adding a very small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the aqueous buffer can help maintain solubility, but check for compatibility with your experiment.

Q5: How can I distinguish between poor solubility and aggregation?

Aggregation occurs when dissolved molecules associate with each other, which can sometimes be a precursor to precipitation[9].

  • Visual Inspection: Aggregates may appear as a slight haziness or turbidity in the solution, even before visible precipitation occurs.

  • Dynamic Light Scattering (DLS): This technique can measure the size of particles in your solution. The presence of large particles or a wide size distribution can indicate aggregation.

  • Analytical Size Exclusion Chromatography (SEC): SEC separates molecules by size. The appearance of high molecular weight peaks or a shift in the elution profile of your conjugate can be indicative of aggregation[8].

Solubility Data Summary

The solubility of PEG-containing molecules is highly dependent on their molecular weight and the nature of the other functional groups present. While specific quantitative data for this compound is not extensively published, the following table summarizes general solubility information for PEGs and factors influencing it.

Solvent SystemPEG Molecular WeightSolubility BehaviorReference
WaterLow to HighGenerally good solubility. For higher molecular weight PEGs (>20 kDa), water is the preferred solvent.[1][6][1][6]
Dimethylformamide (DMF)Low to ModerateGood solubility. Often used as a stock solvent for subsequent dilution into aqueous buffers.[1][5][1][5]
Dimethyl Sulfoxide (DMSO)Low to ModerateGood solubility. Similar to DMF, it is an excellent choice for preparing stock solutions of PEGylated compounds.[5][5]
Tetrahydrofuran (THF)LowGood solubility for low molecular weight PEGs, but dissolution can be slow at room temperature.[6] Distorted chromatographic peaks can occur with PEGs in THF.[6][6]
Chloroform, Dichloromethane (DCM)LowSoluble, especially with gentle heating.[6][7] Used in purification, but can cause streaking on TLC for polar PEG compounds.[10][6][7][10]
Methanol, EthanolLowSoluble.[6][7] Often used in combination with other organic solvents for chromatography.[10][6][7][10]
Hexane, EtherLow to HighInsoluble. PEGs are generally insoluble in most aliphatic hydrocarbons.[7][7]

Experimental Protocols

Protocol: Solubilizing a Poorly Soluble this compound Conjugate

This protocol provides a systematic approach to dissolving a conjugate that exhibits poor solubility in aqueous buffers.

  • Initial Dissolution in Organic Solvent: a. Weigh out the required amount of your this compound conjugate into a microcentrifuge tube. b. Add a minimal volume of anhydrous DMSO to the solid. Aim for a high concentration (e.g., 10-50 mg/mL). c. Vortex the tube for 30 seconds. If the solid has not dissolved, proceed to the next step.

  • Assisted Dissolution: a. Gently warm the solution in a heat block set to 30-40°C for 5-10 minutes. Vortex intermittently. Caution: Be mindful of the temperature stability of your conjugated molecule. b. If the solid persists, place the tube in a bath sonicator for 5-15 minutes, or until the solution is clear.

  • Dilution into Aqueous Buffer: a. Prepare your target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). Ensure the buffer does not contain primary amines like Tris or glycine (B1666218) if you are performing a subsequent reaction with an NHS ester[5]. b. While vigorously vortexing the aqueous buffer, add the concentrated DMSO stock solution drop by drop. c. Continue vortexing for another 1-2 minutes after the addition is complete. d. Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, it is ready for use.

  • Troubleshooting Precipitation: a. If precipitation occurs during dilution, try using a larger volume of the aqueous buffer to achieve a lower final concentration. b. Alternatively, prepare the dilution at a slightly elevated temperature (e.g., 30°C) or on ice, as temperature can affect solubility. c. Consider adjusting the pH of the aqueous buffer if your conjugate has pH-sensitive functional groups.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a step-by-step process to diagnose and solve solubility problems with your this compound conjugate.

G start Start: Conjugate is Insoluble step1 1. Dissolve in minimal anhydrous DMSO or DMF start->step1 q1 Is it soluble? step1->q1 step2 2. Apply gentle heat (30-40°C) and/or sonication q1->step2 No step3 3. Add dropwise to vigorously stirred aqueous buffer q1->step3 Yes q2 Is it soluble now? step2->q2 q2->step3 Yes fail Consider resynthesis or purification issues. Consult literature for similar compounds. q2->fail No q3 Does it precipitate? step3->q3 step4 4. Troubleshoot Dilution: - Lower final concentration - Adjust buffer pH - Add surfactant (optional) q3->step4 Yes success Success: Conjugate Solubilized q3->success No step4->step3

Caption: A workflow diagram for troubleshooting the solubility of this compound conjugates.

Factors Influencing Conjugate Solubility

This diagram illustrates the key components of the this compound conjugate and how they contribute to its overall solubility profile.

G conjugate This compound Conjugate (Overall Solubility) alkyne Alkyne Group (Generally non-polar) conjugate->alkyne peg PEG2 Linker (Hydrophilic, promotes water solubility) conjugate->peg iodide Iodide Group (Hydrophobic, can decrease water solubility) conjugate->iodide molecule Conjugated Molecule (Variable: Can be hydrophilic or hydrophobic) conjugate->molecule

Caption: Key structural components influencing the solubility of this compound conjugates.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted Alkyne-PEG2-iodide following a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying my sample after a PEGylation reaction with this compound?

The main challenge is separating the desired, newly formed PEGylated molecule (e.g., a protein or peptide) from the small, unreacted this compound reagent. The reaction mixture will typically contain the PEGylated product, unreacted starting material (e.g., native protein), and excess unreacted PEG reagent.[][2] Effective purification strategies are necessary to isolate the product of interest for downstream applications.[]

Q2: What are the most effective methods for removing unreacted this compound?

The most common and effective methods leverage the significant size difference between the large, PEGylated product and the small, unreacted PEG reagent. These include:

  • Size Exclusion Chromatography (SEC): An excellent method that separates molecules based on their hydrodynamic radius.[][3] The larger PEGylated product will elute earlier than the smaller, unreacted this compound.[][4]

  • Dialysis / Diafiltration (Ultrafiltration): These membrane-based techniques are highly effective for removing small molecules from solutions containing larger molecules.[][5] By using a membrane with a specific Molecular Weight Cut-Off (MWCO), the small unreacted PEG reagent can pass through while the larger PEGylated product is retained.[][4]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge.[] Since PEGylation can shield surface charges on a protein, it alters the molecule's interaction with the IEX resin, allowing for separation from the unreacted native protein and potentially the unreacted PEG reagent.[][4]

Q3: How do I choose the best purification method for my specific application?

The choice of method depends on several factors, including the size of your target molecule, the scale of your purification, required purity levels, and available equipment.

  • For large biomolecules (e.g., antibodies, large proteins), Dialysis or Diafiltration is often a simple, scalable, and cost-effective first step to remove the bulk of the small unreacted reagent.[5]

  • For the highest resolution and purity, especially for separating mono-PEGylated species from di- or poly-PEGylated species, Size Exclusion Chromatography (SEC) is the preferred method.[3][4]

  • Ion Exchange Chromatography (IEX) can be very effective if your PEGylated product has a significantly different charge profile from your native protein and the unreacted PEG reagent.[][6]

Comparison of Purification Methods

MethodPrinciple of SeparationTypical ScaleResolutionKey AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Molecular Size / Hydrodynamic RadiusAnalytical to PreparativeHighExcellent for separating different PEGylated forms and removing unreacted PEG.[][3]Can be time-consuming; potential for sample dilution.[7]
Dialysis / Diafiltration (Ultrafiltration) Molecular Weight Cut-OffLab to Process ScaleLow to MediumSimple, cost-effective, and highly scalable for bulk removal of small molecules.[][5]Does not separate PEGylated from non-PEGylated product; risk of product loss to membrane.
Ion Exchange Chromatography (IEX) Net Surface ChargeAnalytical to Process ScaleHighCan separate based on the degree of PEGylation which shields protein charges.[][4]Effectiveness decreases as the degree of PEGylation increases; requires charge difference.[4]
Reverse Phase Chromatography (RP-HPLC) HydrophobicityAnalytical to Small-Scale PrepHighGood for analyzing positional isomers and for small peptides.[]Unreacted PEG is hydrophobic and may co-elute with the product; harsh solvents can denature proteins.[8]
Aqueous Two-Phase Separation (ATPS) Differential PartitioningLab to Process ScaleMediumCan be a scalable, non-chromatographic alternative.[2][9]Method development can be complex; may require removal of phase-forming polymers.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Product - Product Loss: The protein may be binding non-specifically to the chromatography resin or dialysis membrane. - Harsh Elution: Elution conditions (e.g., low pH) in IEX or RP-HPLC may be causing precipitation or degradation.[10]- Optimize Buffers: Adjust buffer composition, pH, or salt concentration to minimize non-specific binding and ensure product stability.[11][12] - Check MWCO: Ensure the dialysis membrane's MWCO is significantly smaller than your product's molecular weight.
Unreacted PEG Reagent Detected in Final Sample - Incomplete Separation: The resolution of the SEC column may be insufficient, or the dialysis/diafiltration was not performed for long enough or with enough buffer exchange. - Incorrect Method: The chosen method may not be suitable for the specific properties of your molecule and the PEG reagent.- Optimize SEC: Use a longer column or a resin with a more appropriate fractionation range. Reduce the flow rate to improve resolution. - Extend Dialysis: Perform additional buffer exchanges or increase the dialysis time. Consider using diafiltration for more efficient removal.[5]
Product Aggregation After Purification - Buffer Conditions: The final buffer composition (pH, ionic strength) may not be optimal for your protein's stability. - Concentration Effects: The product may be too concentrated after elution or reconstitution.- Buffer Exchange: Perform a buffer exchange into a formulation known to stabilize your protein. - Screen Additives: Test different excipients (e.g., arginine, polysorbate) that are known to reduce protein aggregation.
Co-elution of Product and Unreacted PEG in RP-HPLC - Similar Hydrophobicity: The unreacted PEG reagent can be quite hydrophobic and may have similar retention properties to your PEGylated product on a C18 column.[8]- Change Method: Switch to an orthogonal method like SEC, which separates by size, not hydrophobicity.[8] - Try HILIC: Hydrophilic Interaction Chromatography (HILIC) can be effective, as the PEGylated peptide will be retained while the unreacted PEG elutes in the filtrate under high organic conditions.[8]

Visual Workflows

G cluster_input cluster_decision cluster_methods cluster_output start Reaction Mixture (PEGylated Product + Unreacted PEG-Iodide) q1 Is the product >10x larger than the PEG reagent? start->q1 q2 Is highest purity required (e.g., separating isomers)? q1->q2 No m1 Dialysis / Diafiltration (Bulk Removal) q1->m1 Yes m2 Size Exclusion Chromatography (SEC) (High-Resolution Polishing) q2->m2 Yes m3 Ion Exchange (IEX) or Other Chromatography q2->m3 No m1->q2 Proceed to Polishing end_node Purified PEGylated Product m2->end_node m3->end_node

Caption: Decision workflow for selecting a purification strategy.

G cluster_proc p1 1. PEGylation Reaction Crude Mixture p2 2. Primary Purification (e.g., Diafiltration) Removes bulk unreacted PEG p1->p2 p3 3. Polishing Step (e.g., SEC) Separates product isoforms p2->p3 p4 4. Analysis & Formulation QC checks and buffer exchange p3->p4

References

Managing steric hindrance in Alkyne-PEG2-iodide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkyne-PEG2-Iodide Reactions

Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues, particularly those related to steric hindrance, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker containing a terminal alkyne and a primary alkyl iodide, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] The alkyne group is used for "click chemistry," most commonly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[2][4] The alkyl iodide is a potent alkylating agent for nucleophiles such as thiols, amines, and phenols via S_N2 reactions.[3] This linker is frequently used to conjugate two different molecules, for instance, attaching a small molecule drug to a biologic.

Q2: What is steric hindrance and how does it affect my this compound reaction?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this linker, bulky groups near the reactive sites on either the linker or the substrate can prevent the necessary orbital overlap for bond formation.[5] This can significantly lower reaction rates and yields for both the CuAAC and the S_N2 alkylation steps. The PEG chain itself, while short, can also influence the approach of reactants.[6]

Q3: My reaction yield is low. How do I determine if steric hindrance is the primary cause?

Low yield can stem from various factors. To isolate steric hindrance as the likely cause, consider the following:

  • Substrate Structure: Are there bulky groups (e.g., t-butyl, multiple aromatic rings, or existing PEG chains) adjacent to the reacting azide (B81097) or nucleophile on your substrate?

  • Control Experiments: Does a smaller, less hindered model substrate react efficiently under the same conditions?

  • Reaction Kinetics: Is the reaction unusually slow compared to literature reports for similar, less hindered systems?

  • Reaction Order: If you are performing the two reactions sequentially, does the first conjugation create a bulky intermediate that hinders the second reaction?

The following troubleshooting workflow can help diagnose the issue.

G start Low Reaction Yield check_reagents Verify Reagent Purity & Concentration start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_reagents->check_conditions OK reagents_fail Optimize Reagents check_reagents->reagents_fail Issue Found model_system Test with a Small, Non-Hindered Substrate check_conditions->model_system OK conditions_fail Optimize Conditions (See Tables 1 & 2) check_conditions->conditions_fail Issue Found model_fail Fundamental Issue with Protocol or Reagents model_system->model_fail Fails steric_issue Steric Hindrance is Likely model_system->steric_issue Succeeds reagents_ok Reagents OK conditions_ok Conditions OK model_ok Model System Works

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Guide: Managing Steric Hindrance

Scenario 1: Low Yield in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Problem: The reaction between my azide-containing molecule and this compound is slow or incomplete.

Potential Cause Troubleshooting Strategy
Bulky groups near the azide 1. Extend Reaction Time & Increase Temperature: Allow the reaction to proceed for 24-48 hours. Gently warming the reaction (e.g., to 35-50°C) can increase the rate, but monitor for degradation.[7] 2. Optimize Catalyst/Ligand System: Some ligands are better at promoting reactions with hindered substrates. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[8] Consider screening different copper(I) sources and ligands.[9] 3. Change Solvent: The solvent can influence the conformation of reactants. A more polar, aprotic solvent like DMF or DMSO may improve outcomes compared to aqueous buffers in some cases.
Aggregation of reactants 1. Add Surfactants/Detergents: A low concentration of a non-ionic surfactant (e.g., 0.1% SDS) can prevent aggregation of hydrophobic substrates.[8] 2. Increase Solvent Polarity: Ensure reactants are fully solubilized. A solvent system like a t-butanol/water mixture can be effective.
Poor accessibility of the alkyne 1. Use a Linker with a Longer PEG Chain: If the alkyne itself is sterically shielded, switching to a linker with a longer PEG chain (e.g., Alkyne-PEG4/8-iodide) can extend the reactive group away from the bulk of the molecule, improving accessibility.
Scenario 2: Low Yield in the S_N2 Alkylation Reaction

Problem: The reaction between my nucleophile (e.g., thiol, amine) and this compound is inefficient.

Potential Cause Troubleshooting Strategy
Sterically hindered nucleophile 1. Use a Stronger, Less Hindered Base: For thiolates or deprotonated amines, ensure deprotonation is complete. Use a non-nucleophilic base if the substrate is sensitive. 2. Increase Temperature: S_N2 reactions are sensitive to temperature. Increasing the temperature to 50-60°C can significantly accelerate the rate. Monitor for side reactions. 3. Optimize Solvent: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). These solvents solvate the cation but not the nucleophile, increasing its reactivity.[5][10]
Low nucleophilicity of the substrate 1. pH Adjustment: For thiols or amines, ensure the pH is high enough to deprotonate a sufficient fraction of the molecules, increasing their nucleophilicity. 2. Change the Leaving Group: While the linker is an iodide (an excellent leaving group), if all other optimizations fail, consider synthesizing a custom linker with an even more reactive group like a triflate, though this is an advanced solution.

Data & Experimental Protocols

Table 1: Recommended Solvents for this compound Reactions
Reaction Type Recommended Solvents Rationale & Considerations
CuAAC THF, DMF, DMSO, Acetonitrile (B52724), t-Butanol/Water mixturesAprotic polar solvents are generally good. Water mixtures are common for biomolecules.[7][8] Ensure your catalyst/ligand system is soluble.
S_N2 Alkylation DMF, Acetonitrile, DMSOPolar aprotic solvents enhance the reactivity of nucleophiles.[10] Avoid protic solvents (water, alcohols) which can solvate and deactivate the nucleophile.[5]
Protocol 1: General Procedure for CuAAC with a Sterically Hindered Azide

This protocol is a starting point and should be optimized for your specific substrate.

  • Reagent Preparation:

    • Dissolve the azide-containing substrate (1 equivalent) in DMF or a 1:1 t-butanol/water mixture to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of this compound (1.5 equivalents) in DMF.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.

    • Prepare a 20 mM stock solution of copper(II) sulfate (B86663) in water.

    • Prepare a 20 mM stock solution of TBTA ligand in DMF.

  • Reaction Assembly:

    • To the solution of the azide substrate, add the TBTA ligand solution (0.1 equivalents).

    • Add the this compound solution.

    • Add the copper(II) sulfate solution (0.1 equivalents).

    • Vortex the mixture, then add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction.

  • Reaction and Monitoring:

    • Incubate the reaction at 37°C with gentle agitation for 24 hours.

    • Monitor reaction progress by LC-MS or HPLC.[11] If the reaction stalls, an additional charge of catalyst and ascorbate may be added.

  • Workup and Purification:

    • Upon completion, the product can be purified using standard techniques such as preparative HPLC or silica (B1680970) gel chromatography.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction Assembly cluster_2 Step 3: Incubation & Monitoring cluster_3 Step 4: Purification prep_azide Dissolve Azide Substrate add_ligand Add Ligand to Azide prep_azide->add_ligand prep_linker Prepare Linker Stock prep_reductant Prepare Ascorbate Stock prep_cu Prepare CuSO4 Stock prep_ligand Prepare Ligand Stock add_linker Add this compound add_ligand->add_linker add_cu Add CuSO4 add_linker->add_cu add_reductant Add Ascorbate (Initiate) add_cu->add_reductant incubate Incubate at 37°C for 24h add_reductant->incubate monitor Monitor by LC-MS/HPLC incubate->monitor purify Purify Product monitor->purify

Caption: Experimental workflow for CuAAC reaction.
Protocol 2: General Procedure for S_N2 Alkylation of a Hindered Thiol

This protocol is a starting point for alkylating a cysteine residue on a peptide or protein.

  • Reagent Preparation:

    • Dissolve the thiol-containing substrate (1 equivalent) in degassed, nitrogen-purged DMF to a final concentration of 5 mM.

    • Prepare a 100 mM stock solution of this compound (5 equivalents) in DMF.

    • Prepare a 1 M stock solution of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Reaction Assembly:

    • To the substrate solution, add the DIPEA stock solution (10 equivalents) to deprotonate the thiol. Allow to stir for 10 minutes under an inert atmosphere (N2 or Argon).

    • Add the this compound stock solution to the reaction mixture.

  • Reaction and Monitoring:

    • Incubate the reaction at 50°C under an inert atmosphere for 12-18 hours.

    • Monitor the reaction for the disappearance of the starting material and the appearance of the product by LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding a mild acid (e.g., 0.1% TFA in water).

    • The product can be purified from excess reagents by size exclusion chromatography (for large molecules) or reverse-phase HPLC.

Advanced Strategies

Q4: Can I use protecting groups to manage reactivity?

Yes. If you are performing a multi-step synthesis and want to prevent the alkyne from reacting prematurely, you can use a protecting group. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) or the bulkier triisopropylsilyl (TIPS), are commonly used to protect terminal alkynes.[12][13] These can be removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF or mild base) before the intended alkyne reaction.[13]

Q5: Are there alternative catalysts for highly hindered CuAAC reactions?

While copper is standard, research into alternative catalysts is ongoing. For extremely challenging conjugations, exploring recyclable catalysts or those with different ligand spheres might offer advantages.[14] However, for most applications, optimizing the ligand, solvent, and temperature with a standard copper(I) source is the most direct path to success.

References

Technical Support Center: Alkyne-PEG2-Iodide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on Alkyne-PEG2-iodide reaction kinetics. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a bifunctional linker molecule. It possesses two key reactive groups:

  • A terminal alkyne group : This group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.

  • An alkyl iodide group : This is a reactive electrophile that readily undergoes nucleophilic substitution reactions with various nucleophiles, such as the side chains of amino acids like cysteine and lysine (B10760008).[1][2] This guide focuses on the reactivity of the alkyl iodide group.

Q2: How does pH influence the reaction of the alkyl iodide group of this compound with proteins?

The pH of the reaction buffer is a critical parameter that significantly impacts the rate of the alkylation reaction. The reactivity of the target nucleophilic amino acid residues is highly pH-dependent.

  • Cysteine Residues: The thiol group (-SH) of cysteine has a pKa of approximately 8.3-8.6. At pH values above the pKa, the thiol group is deprotonated to form the more nucleophilic thiolate anion (-S⁻), which reacts much faster with the alkyl iodide.[3][4] Therefore, increasing the pH to a slightly alkaline range (pH 7.5-8.5) will generally increase the reaction rate with cysteine residues.[5]

  • Lysine Residues: The ε-amino group (-NH₃⁺) of lysine has a pKa of around 10.5. The unprotonated primary amine (-NH₂) is the nucleophilic species that reacts with the alkyl iodide.[6] Consequently, the reaction rate with lysine residues increases as the pH approaches and exceeds this pKa. However, very high pH values can lead to protein denaturation. A common pH range for targeting lysines is 8.5-9.5.[6]

Q3: What are the optimal pH ranges for reacting this compound with specific amino acids?

  • For selective reaction with cysteine residues: A pH range of 7.5-8.5 is generally recommended.[5] In this range, a significant portion of cysteine thiols will be in the reactive thiolate form, while most lysine amines will remain protonated and less reactive.

  • For reaction with lysine residues: A pH range of 8.5-9.5 is typically used to increase the proportion of unprotonated, nucleophilic lysine residues.[6] Be aware that at this pH, cysteine residues will also be highly reactive.

  • For general protein conjugation targeting multiple nucleophiles: A pH of around 8.0-8.5 can be a good starting point to achieve modification of both accessible cysteine and some lysine residues.

Q4: Can other amino acid residues react with this compound?

Yes, under certain conditions, other amino acid residues can react with alkylating agents like iodoacetamide (B48618), which is similar to the reactive end of this compound. These side reactions are more likely to occur at higher pH values and with prolonged reaction times. Potential off-target residues include:

  • Histidine: The imidazole (B134444) side chain can be alkylated, particularly at higher pH.

  • Methionine: The thioether side chain can be alkylated.

  • Aspartate and Glutamate: The carboxylate groups can potentially react, although this is less common.

  • N-terminus: The α-amino group of the N-terminal amino acid can also be a target for alkylation.[7]

Q5: How does the choice of buffer affect the reaction?

The buffer system can influence the reaction in several ways:

  • pH Buffering: The primary role is to maintain a stable pH throughout the reaction.

  • Nucleophilicity: Some buffer components, like Tris (tris(hydroxymethyl)aminomethane), contain primary amines and can compete with the target protein for reaction with the alkyl iodide. It is advisable to use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[1]

  • Specific Ion Effects: The ions in the buffer can interact with the protein surface, potentially altering its conformation and the accessibility of reactive residues.[8][9][10]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low or no conjugation Incorrect pH: The pH may be too low, resulting in protonated and unreactive nucleophiles.Verify the pH of your reaction buffer. For cysteine targeting, ensure the pH is in the 7.5-8.5 range. For lysine, consider a pH of 8.5-9.5.
Inactive this compound: The reagent may have degraded due to improper storage or handling.Store the reagent at -20°C in the dark and desiccated.[2][9][11] Prepare stock solutions fresh before use.
Presence of competing nucleophiles: The buffer (e.g., Tris) or other additives (e.g., DTT, β-mercaptoethanol) may be reacting with the this compound.Use a non-nucleophilic buffer (e.g., phosphate, HEPES). Ensure that any reducing agents used to break disulfide bonds are removed before adding the alkylating agent.
Poor reaction kinetics Suboptimal temperature: The reaction may be too slow at low temperatures.Most alkylation reactions are performed at room temperature (20-25°C). Gently warming to 37°C can increase the rate, but monitor for protein instability.[3]
Insufficient reagent concentration: The molar excess of this compound may be too low.Increase the molar excess of the this compound reagent. A 10-20 fold molar excess is a common starting point.[12]
Non-specific labeling or protein aggregation pH is too high: Very high pH can lead to the reaction with multiple amino acid types and may cause protein denaturation and aggregation.Perform a pH titration to find the optimal balance between reactivity and protein stability. Consider a lower pH and longer reaction time.
Over-alkylation: Using a large excess of the reagent or a long reaction time can lead to multiple modifications per protein, potentially causing aggregation.Optimize the molar ratio of this compound to protein and the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).
Hydrolysis of the reagent: In aqueous buffers, alkyl iodides can undergo slow hydrolysis, which is more pronounced at higher pH.Prepare fresh solutions of this compound and use them promptly.

Quantitative Data

The following tables provide an overview of the pH-dependent reactivity of nucleophilic amino acid side chains with alkylating agents like iodoacetamide, which serves as a model for the reactivity of the iodide group in this compound.

Table 1: pH-Dependence of Nucleophile Reactivity

NucleophilepKa of Side ChainReactive SpeciesOptimal pH Range for Alkylation
Cysteine Thiol~8.3 - 8.6Thiolate (R-S⁻)7.5 - 8.5
Lysine Amine~10.5Amine (R-NH₂)8.5 - 9.5
N-terminal α-Amine~7.5 - 8.5Amine (R-NH₂)7.0 - 8.0
Histidine Imidazole~6.0Neutral Imidazole> 6.0

Disclaimer: The optimal pH can vary depending on the specific protein's microenvironment around the amino acid residue.

Table 2: Second-Order Rate Constants for the Reaction of Iodoacetamide with Cysteine

pHApparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹)
6.0~1
7.0~10
8.0~100
9.0>500

Disclaimer: These are approximate values for iodoacetamide and are provided for illustrative purposes. The actual rate constants for this compound may differ.[13]

Experimental Protocols

Protocol 1: In-Solution Alkylation of a Protein with this compound

This protocol is for the general alkylation of a purified protein in solution, targeting accessible cysteine and lysine residues.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP first and then remove the reducing agent by dialysis or a desalting column before proceeding.

  • This compound Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 100 mM stock solution.

  • Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.

  • Quenching: Add the Quenching Reagent to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess reagents and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the resulting conjugate by SDS-PAGE to observe the mass shift and by mass spectrometry to determine the degree of labeling.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein Solution (1-10 mg/mL in pH 8.0 Buffer) add_reagent Add this compound to Protein Solution protein_prep->add_reagent reagent_prep Prepare Fresh this compound Stock Solution (100 mM) reagent_prep->add_reagent incubate Incubate at Room Temperature (1-2 hours, in dark) add_reagent->incubate quench Quench with DTT or L-cysteine incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze

In-solution protein alkylation workflow.

Signaling Pathways and Logical Relationships

The pH of the reaction environment directly influences the equilibrium between the protonated and deprotonated forms of the nucleophilic amino acid side chains. This equilibrium, in turn, dictates the concentration of the reactive species and thus the overall reaction rate.

ph_impact_on_reaction cluster_cysteine Cysteine (pKa ~8.3-8.6) cluster_lysine Lysine (pKa ~10.5) cluster_reaction Alkylation Reaction cys_sh Cys-SH (Protonated, Less Reactive) cys_s Cys-S⁻ (Deprotonated, Highly Reactive) cys_sh->cys_s High pH cys_s->cys_sh Low pH alkyne_peg This compound cys_s->alkyne_peg Nucleophilic Attack lys_nh3 Lys-NH₃⁺ (Protonated, Non-reactive) lys_nh2 Lys-NH₂ (Deprotonated, Reactive) lys_nh3->lys_nh2 High pH lys_nh2->lys_nh3 Low pH lys_nh2->alkyne_peg Nucleophilic Attack product Conjugated Product alkyne_peg->product

Impact of pH on nucleophile reactivity.

References

Technical Support Center: Minimizing Side Product Formation with Iodine-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving iodine-containing reagents. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing side product formation and improving reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during experiments with iodine-containing reagents, from reaction discoloration to purification challenges.

Issue 1: Reaction Discoloration and Reagent Instability

Question: My reaction mixture has turned dark brown/purple. What causes this, and how can I prevent it?

Answer: A dark brown or purple color is typically indicative of molecular iodine (I₂) formation. This can occur due to reagent decomposition, especially with sensitive hypervalent iodine reagents, or through side reactions.

Troubleshooting Steps:

  • Reagent Quality: Ensure your iodinating agent is pure and has been stored correctly. For instance, N-Iodosuccinimide (NIS) is light-sensitive and should be stored in dark containers.[1] Dess-Martin Periodinane (DMP) can be heat- and shock-sensitive and decomposes over time, especially if impure.[2][3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation by air.

  • Temperature Control: Some iodination reactions may require gentle heating, but excessive temperature can accelerate reagent decomposition and side reactions.[4] Maintain the recommended temperature and monitor it closely.

  • Quenching: Upon reaction completion, quench the excess iodine. A wash with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is a standard and effective method to reduce I₂ to colorless iodide (I⁻).[5][6] Sodium sulfite (B76179) (Na₂SO₃) is another effective quenching agent.[7]

Issue 2: Low Yield and Formation of Multiple Products

Question: My reaction is producing a mixture of products, including poly-iodinated species and other impurities. How can I improve selectivity and yield?

Answer: The formation of multiple products often points to issues with stoichiometry, reaction time, or the reactivity of the chosen reagent.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise molar ratio of your substrate to the iodinating agent (often 1:1 or 1:1.05).[4] Adding the reagent portion-wise can help maintain a low concentration and reduce the likelihood of over-iodination.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of di- or poly-iodinated products.[4]

  • Choose the Right Reagent: The choice of iodinating agent is critical. For electrophilic iodination, molecular iodine (I₂) is often a weak electrophile and may require an activating agent.[8] Reagents like N-Iodosuccinimide (NIS) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) can offer higher reactivity and selectivity in certain cases.[4] For oxidations, Dess-Martin Periodinane (DMP) is known for its mild conditions and high chemoselectivity, tolerating many sensitive functional groups.[3][9]

  • Solvent and Additives: The solvent can influence reactivity. For NIS, trifluoroacetic acid (TFA) can be used to increase its electrophilicity, though sometimes only catalytic amounts are needed.[10] For halogen exchange reactions (Finkelstein reaction), polar aprotic solvents like acetone (B3395972) are ideal.[11]

Table 1: Comparison of Common Iodinating Agents

ReagentCommon ApplicationKey AdvantagesPotential Side Products/Issues
I₂ / Oxidant Electrophilic Aromatic IodinationLow costRequires activation; potential for oxidation side reactions.[8][12]
N-Iodosuccinimide (NIS) Electrophilic IodinationMild conditions, good selectivity.Light-sensitive; byproduct (succinimide) must be removed.[1][4]
Dess-Martin Periodinane (DMP) Oxidation of AlcoholsMild, neutral pH, short reaction times, high yield.[3]Potentially explosive, cost-prohibitive for large scale.[3]
Iodine Monochloride (ICl) Electrophilic IodinationMore reactive than I₂.[13]Can be difficult to handle; requires careful quenching.[14]
Issue 3: Difficulties in Product Purification

Question: I'm struggling to remove iodine-containing byproducts from my final product. What are the best purification strategies?

Answer: Purification can be challenging due to the presence of unreacted reagents and their byproducts. A combination of aqueous workup and chromatography or recrystallization is often necessary.

Purification Strategies:

  • Aqueous Workup (Quenching): As mentioned, a wash with aqueous sodium thiosulfate or sodium sulfite is the first step to remove colored I₂.[5][6][7]

  • Removal of Byproducts:

    • Succinimide (from NIS): This byproduct has some water solubility and can often be removed by washing the crude product with water.[4]

    • Iodinane (from DMP): The reduced form of DMP and its byproducts can often be removed by filtration after precipitation or by using specialized resins like Amberlyst A-26 thiosulfate.[2]

  • Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvent systems, such as ethanol/water or methanol/water, to find optimal conditions.[4]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica (B1680970) gel chromatography is a standard method. The non-polar nature of elemental iodine means it can sometimes be separated on silica.[5]

  • Adsorption: In some cases, activated carbon can be used to adsorb and remove iodine from organic solutions.[15][16]

Visualization of Workflows and Mechanisms

Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting common issues during iodination reactions.

G start Reaction Issue Observed discolor Is the reaction dark brown/purple? start->discolor low_yield Is the yield low or are there multiple products? discolor->low_yield No sol_discolor1 Cause: I₂ Formation - Reagent decomposition - Air oxidation discolor->sol_discolor1 Yes purify_issue Is purification difficult? low_yield->purify_issue No sol_yield1 Cause: Poor Selectivity - Incorrect stoichiometry - Over-reaction low_yield->sol_yield1 Yes sol_purify1 Cause: Byproduct Presence - Succinimide (from NIS) - Reduced DMP purify_issue->sol_purify1 Yes sol_discolor2 Solution: - Check reagent quality - Use inert atmosphere - Quench with Na₂S₂O₃ sol_discolor1->sol_discolor2 sol_discolor2->low_yield sol_yield2 Solution: - Use 1:1 stoichiometry - Monitor via TLC - Add reagent portion-wise sol_yield1->sol_yield2 sol_yield2->purify_issue sol_purify2 Solution: - Aqueous washes (H₂O, Na₂S₂O₃) - Recrystallization - Column chromatography sol_purify1->sol_purify2

Caption: A troubleshooting decision tree for iodination reactions.

General Experimental Workflow

This workflow illustrates the key stages for minimizing side products, from preparation to purification.

G prep Stage 1: Preparation - Use high-purity reagents - Dry solvents and glassware - Set up under inert gas (N₂/Ar) reaction Stage 2: Reaction - Dissolve substrate - Control temperature - Add iodinating agent slowly/portion-wise - Monitor progress with TLC prep->reaction workup Stage 3: Workup & Quenching - Cool reaction mixture - Quench excess reagent (e.g., Na₂S₂O₃ wash) - Extract with organic solvent - Wash with brine and dry reaction->workup purification Stage 4: Purification - Concentrate crude product - Purify via: - Recrystallization - Column Chromatography workup->purification

Caption: Standard experimental workflow for optimized iodination.

Side Product Formation vs. Desired Pathway

This diagram contrasts a desired electrophilic iodination pathway with a common side reaction pathway leading to I₂ formation.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Substrate Substrate Electrophilic\nAttack by I+ Electrophilic Attack by I+ Substrate->Electrophilic\nAttack by I+ Iodinated Product Iodinated Product Electrophilic\nAttack by I+->Iodinated Product Iodinating\nReagent (e.g., NIS) Iodinating Reagent (e.g., NIS) Iodinating\nReagent (e.g., NIS)->Electrophilic\nAttack by I+ Decomposition\n(Heat, Light, Impurities) Decomposition (Heat, Light, Impurities) Iodinating\nReagent (e.g., NIS)->Decomposition\n(Heat, Light, Impurities) Molecular Iodine (I₂)\n(Brown/Purple Color) Molecular Iodine (I₂) (Brown/Purple Color) Decomposition\n(Heat, Light, Impurities)->Molecular Iodine (I₂)\n(Brown/Purple Color) Other Byproducts Other Byproducts Decomposition\n(Heat, Light, Impurities)->Other Byproducts

Caption: Desired reaction pathway versus side product formation.

Key Experimental Protocols

Protocol 1: General Procedure for Electrophilic Aromatic Iodination using NIS

This protocol is a representative method for the mono-iodination of an activated aromatic compound.

Materials:

  • Activated aromatic substrate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)[4]

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Trifluoroacetic acid (TFA) (if required, 0.1-1.0 eq)

  • 10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve the aromatic substrate (1.0 eq) in the chosen anhydrous solvent.

  • If the substrate is deactivated, add TFA and stir for 5-10 minutes.

  • Add NIS (1.05 eq) to the solution portion-wise over 15 minutes at room temperature.[4] Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed.[4]

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous Na₂S₂O₃ (until the organic layer is colorless), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: General Procedure for Oxidation of a Secondary Alcohol using DMP

This protocol describes the oxidation of a secondary alcohol to a ketone.

Materials:

  • Secondary alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Add the secondary alcohol (1.0 eq) to a flame-dried, round-bottom flask under an inert atmosphere (N₂).

  • Dissolve the alcohol in anhydrous DCM.

  • Add DMP (1.1-1.5 eq) to the stirred solution in one portion at room temperature.

  • The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography.

References

Validation & Comparative

Confirming Alkyne-PEG2-Iodide Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of functionalized polyethylene (B3416737) glycol (PEG) linkers, such as Alkyne-PEG2-iodide, is a critical step in the synthesis of advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. This guide provides an objective comparison of key analytical methods to confirm the covalent attachment of this compound to a target molecule, supported by experimental data and detailed protocols.

This compound is a bifunctional linker featuring a terminal alkyne for click chemistry or Sonogashira coupling and a highly reactive alkyl iodide for nucleophilic substitution.[1] Confirmation of a successful conjugation requires demonstrating the formation of a new covalent bond and the consumption of the starting materials. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Core Analytical Techniques for Confirmation

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of molecules.[2][3] By analyzing the chemical shifts and integration of proton signals, one can confirm the presence of the PEG linker and the disappearance or shift of signals corresponding to the reactive functional groups.

Upon conjugation at the iodide terminus, the proton signals adjacent to the former C-I bond will experience a significant upfield or downfield shift, providing clear evidence of bond formation. The characteristic signals of the alkyne group (a singlet at ~2.4 ppm for the terminal proton and a triplet for the adjacent methylene (B1212753) protons) should remain unchanged if the conjugation occurs at the iodide end.[4] Quantitative NMR (qNMR) can also be employed to determine the efficiency of the conjugation by comparing the integrals of characteristic peaks of the conjugated product against an internal standard.[5]

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of molecules, making it an indispensable tool for confirming the molecular weight of the final conjugate.[6] A successful conjugation will result in a product with a molecular weight equal to the sum of the mass of the substrate molecule and the Alkyne-PEG2 fragment (minus the leaving group, if any). MALDI-TOF and ESI-MS are common techniques used for analyzing PEGylated molecules.[6][7][8][9] The observed mass increase provides definitive evidence of covalent attachment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for monitoring the presence or disappearance of specific functional groups. In the context of this compound conjugation, the key vibrational bands to monitor are the C≡C stretch of the alkyne group (around 2100-2260 cm⁻¹) and the ≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹).[10][11][12] While the C-I bond has a characteristic stretch in the far-infrared region (around 500-600 cm⁻¹), its signal can be weak and difficult to interpret. FTIR is most effective when the conjugation involves the alkyne group (e.g., in a subsequent click reaction), where the disappearance of the characteristic alkyne peaks provides clear evidence of reaction.[13][14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the reaction mixture and separating the conjugated product from unreacted starting materials and byproducts.[11] Reversed-phase HPLC (RP-HPLC) is commonly used, where the more hydrophobic conjugate will typically have a longer retention time than the individual starting materials. By comparing the chromatograms of the reaction mixture with those of the starting materials, the formation of a new peak corresponding to the product can be confirmed. Since PEG itself lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed for the analysis of PEGylated compounds.[]

Comparison of Analytical Methods

Analytical MethodPrincipleInformation ProvidedThroughputStrengthsWeaknesses
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, confirmation of covalent bond formation at a specific site, and quantitative analysis of conjugation efficiency.[2][3][18][19]Low to MediumProvides unambiguous structural confirmation. Can be quantitative.[5]Requires relatively pure samples. May have lower sensitivity compared to MS.
Mass Spectrometry Measures the mass-to-charge ratio of ions.Confirmation of the molecular weight of the conjugate, providing direct evidence of successful conjugation.[6][7][8][9][20]HighHighly sensitive and provides definitive confirmation of covalent bond formation through mass shift.Does not provide information on the specific site of conjugation in complex molecules without fragmentation (MS/MS).
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirmation of the presence or absence of specific functional groups (e.g., alkyne).[10][11][12]HighQuick and simple method for monitoring the reaction progress by observing the disappearance of starting material functional groups.Can be less informative for large, complex molecules with overlapping signals. Does not confirm the structure of the product.
HPLC Separates components of a mixture based on their affinity for a stationary phase.Purity of the conjugate, separation of product from starting materials, and potential for quantification.[11]HighExcellent for assessing purity and quantifying reaction yield.Does not provide direct structural confirmation of the conjugate. Requires a suitable detection method (e.g., ELSD, CAD).[]

Alternative Conjugation Chemistries

While this compound is a versatile linker, several alternatives with different reactive groups are available for various applications.

Alternative LinkerReactive GroupsCommon Applications
Alkyne-PEG-NHS Ester Alkyne, N-hydroxysuccinimide EsterConjugation to primary amines (e.g., lysine (B10760008) residues in proteins).
Alkyne-PEG-Maleimide Alkyne, MaleimideSite-specific conjugation to thiols (e.g., cysteine residues in proteins).[1][12][21]
Alkyne-PEG-Azide Alkyne, AzideUsed in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reactions.[22]
Alkyne-PEG-Carboxylic Acid Alkyne, Carboxylic AcidConjugation to amines via amide bond formation (requires activation).

Experimental Protocols

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks of the PEG backbone (typically a broad multiplet around 3.6 ppm).

    • Confirm the presence of the terminal alkyne proton (if applicable, around 2.4 ppm).

    • Analyze the region where the protons adjacent to the iodide in the starting material would appear. A significant shift in these signals confirms conjugation.

    • Integrate the peaks corresponding to the starting material and the product to estimate the conversion rate.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Start Purified Conjugate Dissolve Dissolve in Deuterated Solvent Start->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire ¹H NMR Spectrum NMR_Tube->Acquire Analysis Identify PEG, Alkyne & Shifted Signals Acquire->Analysis Integration Integrate Peaks for Conversion Rate Analysis->Integration Conclusion Confirm Conjugation Integration->Conclusion

Workflow for NMR analysis of this compound conjugation.
Mass Spectrometry (MALDI-TOF) Protocol

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in the same solvent.

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio on a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular weight of the starting substrate.

    • Identify the peak corresponding to the molecular weight of the conjugated product. The mass difference should correspond to the mass of the Alkyne-PEG2 fragment.

MS_Workflow Start Purified Conjugate Solution (1 mg/mL) Mix Mix Sample and Matrix on MALDI Plate Start->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Dry Air Dry Mix->Dry Acquire Acquire Mass Spectrum (MALDI-TOF) Dry->Acquire Analyze Analyze Mass Shift to Confirm Conjugation Acquire->Analyze

Workflow for MALDI-TOF MS analysis of conjugation.
FTIR Spectroscopy Protocol

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use an ATR-FTIR setup.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Examine the spectrum for the characteristic alkyne C≡C stretching peak around 2100-2260 cm⁻¹.

    • If the conjugation involves the alkyne group, confirm the disappearance or significant reduction of this peak in the product spectrum compared to the starting material.

HPLC Protocol
  • Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

    • Detector: ELSD or CAD.

  • Data Analysis:

    • Inject the starting materials and the reaction mixture separately.

    • Compare the chromatograms. The appearance of a new peak with a different retention time in the reaction mixture indicates the formation of the product.

    • The peak area can be used to estimate the purity and yield of the reaction.

Conclusion

Confirming the successful conjugation of this compound is crucial for the advancement of research and development in bioconjugation and drug delivery. A multi-faceted analytical approach is often the most robust strategy. While HPLC is excellent for assessing purity and reaction completion, Mass Spectrometry provides definitive confirmation of the conjugate's molecular weight. For detailed structural verification and determination of the conjugation site, ¹H NMR is unparalleled. FTIR serves as a quick and convenient method for monitoring the reaction, particularly when the alkyne functionality is consumed. By selecting the appropriate combination of these analytical methods, researchers can confidently verify the outcome of their conjugation reactions.

References

A Head-to-Head Comparison of Alkyne-PEG2-Iodide and Maleimide-PEG-Alkyne for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, the specific and efficient labeling of cysteine residues on proteins is a critical technique. The introduction of bioorthogonal handles, such as alkynes, opens the door for subsequent "click" chemistry reactions, enabling the attachment of a wide array of functionalities, from fluorophores to drug molecules. This guide provides a detailed comparison of two popular bifunctional reagents for this purpose: Alkyne-PEG2-iodide (an iodoacetamide-based reagent) and maleimide-PEG-alkyne. We will delve into their reaction mechanisms, performance metrics, and experimental protocols to aid in the selection of the optimal reagent for your research needs.

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between these two reagents lies in their mode of reaction with the thiol group of cysteine.

This compound (Iodoacetamide-based): This reagent reacts with the cysteine thiol via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of the cysteine attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide leaving group and the formation of a stable thioether bond.

Iodoacetamide-Cysteine Reaction

Maleimide-PEG-Alkyne: This reagent undergoes a Michael addition reaction with the cysteine thiol. The thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether linkage.

Maleimide-Cysteine Reaction

Performance Comparison: A Data-Driven Analysis

The choice between iodoacetamide (B48618) and maleimide-based reagents often depends on the specific requirements of the experiment, such as the desired reaction speed, pH conditions, and the required stability of the final conjugate.

FeatureThis compound (Iodoacetamide-based)Maleimide-PEG-Alkyne
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Reaction pH Optimal at pH 7.5-8.5[1]Optimal at pH 6.5-7.5[2]
Reaction Rate Slower, with a second-order rate constant of approximately 0.6 M⁻¹s⁻¹ for the parent iodoacetamide[3].Faster, with a second-order rate constant of around 100 M⁻¹s⁻¹ for the parent maleimide[3].
Specificity Can exhibit some off-target reactivity with other nucleophilic residues like histidine, lysine, and methionine, particularly at higher pH[4][5].Highly specific for thiols at neutral pH[2]. At pH > 8.5, reactivity with primary amines can occur[6].
Bond Stability Forms a very stable thioether bond that is generally considered irreversible.The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols[2][7]. Hydrolysis of the succinimide (B58015) ring can increase stability[2].
Reversibility The thioether bond is not reversible under physiological conditions.The thioether bond can be reversible via a retro-Michael reaction, which can be a disadvantage or an advantage for controlled release applications[8].

Experimental Protocols

Below are detailed protocols for cysteine labeling using both this compound and Maleimide-PEG-Alkyne, followed by a general protocol for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Protein Preparation (Common for Both Protocols)
  • Protein Dissolution: Dissolve the protein containing the cysteine residue(s) to be labeled in a degassed buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional but Recommended): If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-60 minutes at room temperature. Note: Do not use dithiothreitol (B142953) (DTT) if you are using the maleimide (B117702) reagent, as it will react with the maleimide. If DTT must be used, it must be removed before adding the maleimide reagent.

Protocol 1: Cysteine Labeling with this compound
  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in a compatible organic solvent like DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal pH for this reaction is between 7.5 and 8.5[1].

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-50 mM.

  • Purification: Remove the excess, unreacted this compound and quenching reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Protocol 2: Cysteine Labeling with Maleimide-PEG-Alkyne
  • Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG-Alkyne in an anhydrous organic solvent such as DMSO or DMF.[1]

  • Labeling Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG-Alkyne stock solution to the prepared protein solution.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9] The optimal pH for this reaction is between 6.5 and 7.5.[2]

  • Quenching (Optional): Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.

  • Purification: Purify the alkyne-labeled protein from excess reagent and quenching agent using size-exclusion chromatography, dialysis, or a similar protein purification method.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol is for the subsequent reaction of the alkyne-labeled protein with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The alkyne-labeled protein (to a final concentration of 1-10 µM).

    • The azide-containing molecule (3-10 fold molar excess over the protein).

    • The THPTA ligand (to a final concentration of 1 mM).

    • Copper(II) sulfate (to a final concentration of 0.1-1 mM).

  • Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

  • Purification: Purify the final conjugate to remove the catalyst, excess azide (B81097) reagent, and other reaction components using an appropriate protein purification method.

Experimental Workflow

The general workflow for cysteine labeling followed by a click reaction is depicted below.

experimental_workflow cluster_cysteine_labeling Cysteine Labeling cluster_click_chemistry Click Chemistry protein_prep Protein Preparation (Reduction if necessary) labeling Labeling with Alkyne-PEG-Reagent protein_prep->labeling purification1 Purification of Alkyne-Labeled Protein labeling->purification1 click_reaction CuAAC 'Click' Reaction with Azide-Molecule purification1->click_reaction purification2 Purification of Final Conjugate click_reaction->purification2 analysis analysis purification2->analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spec, etc.)

General Experimental Workflow

Conclusion

Both this compound and Maleimide-PEG-Alkyne are effective reagents for introducing an alkyne handle onto cysteine residues for subsequent click chemistry. The choice between them should be guided by the specific experimental context.

  • Choose Maleimide-PEG-Alkyne for:

    • Faster reaction kinetics.

    • Higher specificity for thiols at neutral pH.

  • Choose this compound for:

    • A more stable and irreversible thioether bond.

    • When working at a slightly more alkaline pH is necessary or preferred.

It is always recommended to empirically test and optimize the labeling conditions for your specific protein of interest to achieve the desired labeling efficiency and specificity.

References

Alkyne-PEG2-iodide: A Superior Crosslinker for Stable and Efficient Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and effective molecular conjugates for research, diagnostics, and therapeutic applications. Alkyne-PEG2-iodide has emerged as a powerful heterobifunctional crosslinker, offering distinct advantages over more traditional reagents, particularly those based on maleimide (B117702) chemistry. This guide provides an objective comparison of this compound with other common crosslinkers, supported by a review of experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.

Executive Summary

This compound is a bifunctional molecule featuring a terminal alkyne group for click chemistry and a highly reactive alkyl iodide.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity without adding significant steric bulk. The primary advantages of this compound lie in the formation of a highly stable, irreversible thioether bond with sulfhydryl groups and the versatility of the alkyne handle for subsequent conjugation reactions. This contrasts with maleimide-based linkers, which, while widely used, can form less stable thioether bonds susceptible to retro-Michael addition and thiol exchange in physiological conditions.[3][4][5]

Comparison of this compound with Other Crosslinkers

The selection of a crosslinker is dictated by the functional groups on the biomolecules to be conjugated, the desired stability of the resulting linkage, and the reaction conditions. Here, we compare this compound to other common heterobifunctional crosslinkers with alkyne moieties for click chemistry, focusing on their thiol-reactive functionalities.

Performance Characteristics
FeatureThis compound (Iodoacetamide-based)Alkyne-PEG-MaleimideAlkyne-PEG-Vinyl Sulfone
Reactive Group (Thiol) Iodoacetamide (B48618)MaleimideVinyl Sulfone
Bond Formed with Thiol ThioetherThioether (via succinimidyl ring)Thioether
Bond Stability High (Irreversible)[6][7]Moderate (Prone to retro-Michael addition and thiol exchange)[3][8][9]High (Irreversible)[3]
Reaction Kinetics (Thiol) Fast (Generally faster than maleimides)[10]Fast [6]Slower than maleimides[3]
Specificity for Thiols HighHigh (at pH 6.5-7.5)[]High
pH Range (Thiol Reaction) ~7.0 - 8.5[10]6.5 - 7.5[]7.0 - 9.0[3]
Key Advantages of this compound
  • Enhanced Stability: The thioether bond formed from the reaction of the iodoacetamide group with a thiol is significantly more stable than the one formed by maleimide-thiol conjugation.[6][7] This is crucial for applications like antibody-drug conjugates (ADCs), where premature release of the payload due to linker instability can lead to off-target toxicity and reduced efficacy.[8][12][13]

  • Irreversible Conjugation: Unlike maleimide-thiol linkages that can undergo exchange with other thiols like glutathione (B108866) in vivo, the bond formed by this compound is irreversible, ensuring the integrity of the conjugate.[3][4]

  • Rapid Reaction Kinetics: Iodoacetamides generally exhibit fast reaction rates with thiols, allowing for efficient conjugation under mild conditions.[10]

  • Dual Functionality: The presence of a terminal alkyne group provides a versatile handle for subsequent, highly specific, and efficient "click" chemistry reactions with azide-modified molecules.[14][15]

Experimental Protocols

General Protocol for Protein Thiol Labeling with this compound

This protocol describes the general steps for conjugating this compound to a protein containing free cysteine residues.

Materials:

  • Protein with free cysteine(s) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5, free of primary amines and thiols).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced).

  • Desalting column for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, add a 5- to 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • The resulting alkyne-labeled protein is now ready for subsequent click chemistry reactions. The degree of labeling can be determined by mass spectrometry.

General Protocol for In Vitro Plasma Stability Assay

This protocol outlines a method to compare the stability of bioconjugates prepared with different linkers.[12]

Materials:

  • Purified bioconjugates (e.g., ADC-Linker1, ADC-Linker2).

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Analytical method for quantification (e.g., ELISA, LC-MS).

Procedure:

  • Incubation:

    • Incubate the bioconjugates at a final concentration of 100 µg/mL in plasma at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analysis:

    • Analyze the samples to quantify the amount of intact conjugate and/or the amount of released payload.

    • ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

    • LC-MS: Directly measure the intact conjugate, free payload, and any payload adducts (e.g., payload-albumin).

Visualizing the Chemistry and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_alkyne This compound Conjugation cluster_maleimide Alkyne-PEG-Maleimide Conjugation Protein-SH Protein-SH Protein-S-PEG2-Alkyne Stable Thioether Conjugate Protein-SH->Protein-S-PEG2-Alkyne Stable Thioether Bond Alkyne-PEG2-I This compound Alkyne-PEG2-I->Protein-S-PEG2-Alkyne HI HI Protein-SH2 Protein-SH Protein-S-PEG-Mal Thioether Conjugate Protein-SH2->Protein-S-PEG-Mal Michael Addition Alkyne-PEG-Mal Alkyne-PEG-Maleimide Alkyne-PEG-Mal->Protein-S-PEG-Mal Thiol_Exchange Thiol Exchange (e.g., Glutathione) Protein-S-PEG-Mal->Thiol_Exchange Retro-Michael

Caption: Comparison of Thiol Conjugation Chemistry.

G cluster_conjugation Bioconjugate Preparation cluster_stability Plasma Stability Assay cluster_comparison Data Comparison Protein Thiol-containing Protein Conjugate1 Conjugate A Protein->Conjugate1 Conjugate2 Conjugate B Protein->Conjugate2 Crosslinker1 This compound Crosslinker1->Conjugate1 Crosslinker2 Alkyne-PEG-Maleimide Crosslinker2->Conjugate2 Plasma_A Incubate Conjugate A in Plasma (37°C) Conjugate1->Plasma_A Plasma_B Incubate Conjugate B in Plasma (37°C) Conjugate2->Plasma_B Timepoints Collect Aliquots at t = 0, 6, 24, 48, 72h Plasma_A->Timepoints Plasma_B->Timepoints Analysis LC-MS or ELISA Analysis Timepoints->Analysis Data Quantify Intact Conjugate / Released Payload Analysis->Data Compare Compare Stability Profiles (Half-life, % Intact Conjugate) Data->Compare

Caption: Experimental Workflow for Comparing Crosslinker Stability.

Conclusion

This compound offers a superior alternative to traditional maleimide-based crosslinkers for applications requiring high stability and irreversible conjugation. The robust thioether bond formed through the iodoacetamide-thiol reaction minimizes the risk of premature payload release and off-target effects, a critical consideration in the development of therapeutics like ADCs. While the reaction kinetics of different crosslinkers can be influenced by specific conditions, the enhanced stability of the resulting conjugate makes this compound a compelling choice for researchers seeking to create well-defined, stable, and highly functional bioconjugates. The versatility of the alkyne handle for subsequent click chemistry further expands its utility in creating complex molecular architectures.

References

A Comparative Guide to Protein Alkylation: Exploring Alternatives to Alkyne-PEG2-Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and proteomics, the specific and efficient alkylation of protein residues is a critical step. While Alkyne-PEG2-iodide has its applications, a range of alternative reagents offer distinct advantages in terms of reactivity, specificity, and suitability for various experimental workflows. This guide provides an objective comparison of common and novel alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Cysteine-Reactive Probes: A Head-to-Head Comparison

The most common target for protein alkylation is the thiol group of cysteine residues due to its high nucleophilicity.[1] Several classes of reagents have been developed to selectively modify this amino acid. The following table summarizes the key characteristics and performance of prominent alternatives to this compound.

Reagent ClassExample(s)Reaction MechanismKey AdvantagesPotential DrawbacksReference(s)
Haloacetamides Iodoacetamide (B48618) (IAA), Chloroacetamide (CAA)SN2 reaction with the thiol groupWell-established, high reactivity, good for general cysteine labelingPotential for off-target reactions with other nucleophilic residues (e.g., methionine, lysine (B10760008), histidine) at non-optimal pH.[2][3] Iodine-containing reagents can lead to unspecific side effects.[4][4][5][6][7]
Maleimides N-Ethylmaleimide (NEM)Michael addition to the thiol groupHighly selective for cysteines at neutral pH, rapid reaction kinetics.[8]Adducts can be less stable under certain mass spectrometry conditions; potential for reaction with lysine and histidine at alkaline pH.[8] Can also react with S-sulfinated cysteines.[1][5][9]
Acrylamides Acrylamide (B121943) (AA)Michael addition to the thiol groupCan be a good alternative to iodoacetamide with fewer side reactions.[5]Generally less reactive than iodoacetamide.[10][5][11]
Vinylpyridines 4-Vinylpyridine (4-VP)Michael addition to the thiol groupUseful for applications where a stable, UV-detectable adduct is desired.Relatively less reactive compared to other reagents.[5][5]

A study systematically evaluating different alkylating reagents found that iodoacetamide provided the highest completion rate for cysteine alkylation with relatively low side reactions, making it a good choice for general proteomics applications.[5] Acrylamide was noted as a viable alternative with similar performance.[5] However, another study highlighted that iodine-containing reagents like iodoacetamide and iodoacetic acid can cause significant unspecific side reactions, particularly with methionine residues, and found acrylamide and chloroacetamide to be better performing in their experiments.[4][12]

Expanding the Toolkit: Lysine-Reactive and Photo-Activated Probes

While cysteine is a primary target, other amino acids can also be alkylated to probe protein structure and interactions.

Lysine-Reactive Probes: Lysine residues, with their primary amine groups, are another important target for protein modification.[1][13] Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used for this purpose.[14] More recently, dioxazolones have been developed as masked isocyanate electrophiles for the global profiling of lysine reactivity.[13]

Photo-Crosslinkers: For capturing transient or weak protein-protein interactions in a cellular context, photo-activatable crosslinkers offer temporal control.[14][15][16] These reagents typically contain moieties like diazirines or benzophenones that, upon UV irradiation, generate highly reactive species capable of forming covalent bonds with nearby amino acids.[15][16][17] This approach allows for crosslinking to be initiated at a specific time point in a living system.[18][19][20]

Experimental Methodologies

The following sections provide generalized protocols for protein alkylation using common reagents. Specific concentrations and incubation times may need to be optimized for your particular protein of interest and downstream application.

Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA)

This protocol is a standard procedure for reducing and alkylating cysteine residues in protein samples for mass spectrometry analysis.

  • Reduction: To a protein sample in a suitable buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0), add a reducing agent like Dithiothreitol (DTT) to a final concentration of 5 mM.[5] Incubate at 56°C for 25-30 minutes.[5][14]

  • Alkylation: Cool the sample to room temperature. Prepare a fresh solution of iodoacetamide. Add the iodoacetamide solution to the reduced protein sample to a final concentration of 14 mM.[5] Incubate in the dark at room temperature for 30 minutes.[5]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT.

  • Downstream Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry analysis.

Protocol 2: Cysteine Alkylation with N-Ethylmaleimide (NEM)

This protocol is suitable for the specific alkylation of cysteine residues.

  • Reduction: Reduce the protein sample with a suitable reducing agent as described in Protocol 1. It is crucial to remove the excess reducing agent before adding NEM, for example, by buffer exchange.

  • Alkylation: Add N-Ethylmaleimide (NEM) to the reduced protein sample to a final concentration of 14 mM.[5] Incubate at room temperature for 30 minutes.[5]

  • Downstream Processing: The alkylated sample can then be processed for further analysis.

Protocol 3: Photo-Crosslinking in Living Cells

This protocol provides a general workflow for using photo-activatable crosslinkers to study protein-protein interactions.

  • Probe Incorporation: Introduce the photo-crosslinking probe into the biological system. This can be achieved through various methods, including the use of genetically encoded unnatural amino acids containing a photo-activatable group.[15]

  • Photo-Activation: At the desired time point, irradiate the cells or lysate with UV light at a specific wavelength (e.g., 365 nm) to activate the crosslinker.[17]

  • Lysis and Enrichment: Lyse the cells and enrich the crosslinked protein complexes, for example, using an affinity tag incorporated into the probe.

  • Analysis: Analyze the enriched proteins by mass spectrometry to identify the interacting partners.

Visualizing the Process

To better understand the workflows and concepts discussed, the following diagrams have been generated.

Alkylation_Workflow Protein Protein Sample Reduction Reduction (e.g., DTT) Protein->Reduction 1. Alkylation Alkylation (e.g., IAA) Reduction->Alkylation 2. Quenching Quenching Alkylation->Quenching 3. Analysis Downstream Analysis (e.g., Mass Spectrometry) Quenching->Analysis 4.

Caption: General workflow for protein alkylation.

Reagent_Comparison cluster_cysteine Cysteine-Reactive cluster_lysine Lysine-Reactive cluster_photo Photo-Activatable IAA Iodoacetamide NEM Maleimide AA Acrylamide NHS NHS Esters Diox Dioxazolones Diazirine Diazirines Benzophenone Benzophenones Alkyne_PEG2_Iodide This compound (Reference) Alkyne_PEG2_Iodide->IAA Alternative Alkyne_PEG2_Iodide->NEM Alternative Alkyne_PEG2_Iodide->AA Alternative Alkyne_PEG2_Iodide->NHS Different Target Alkyne_PEG2_Iodide->Diazirine Different Mechanism

Caption: Alternatives to this compound.

References

A Comparative Guide to Thioether Linkage Stability in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of the chemical linkage used in bioconjugation is paramount to the efficacy and safety of the resulting molecule. While the term "iodide linkage" is not standard in bioconjugation literature, it is often associated with the chemistry of thiols. This guide focuses on the stability of the thioether linkage , a cornerstone of bioconjugation formed by the reaction of a thiol (sulfhydryl) group, typically from a cysteine residue, with a reactive partner.

The most prevalent method for creating thioether bonds involves maleimide (B117702) chemistry, prized for its speed and specificity under physiological conditions. However, the resulting succinimidyl thioether linkage can exhibit instability in biological environments, particularly in plasma.[1][2][3] This instability, primarily driven by a retro-Michael reaction, can lead to dissociation of the conjugate or exchange with other thiol-containing molecules like glutathione (B108866), compromising the therapeutic effect.[3][4] This guide provides an objective comparison of maleimide-based linkages with more stable alternatives, supported by experimental data and detailed methodologies.

Comparative Stability of Sulfhydryl-Reactive Linkages

The choice of a sulfhydryl-reactive reagent significantly impacts the stability of the final bioconjugate. The following table summarizes the characteristics of common linkages.

Linkage ChemistryResulting BondStability ProfileAdvantagesDisadvantages
Maleimide Thioether (Succinimide)Susceptible to retro-Michael reaction and hydrolysis, leading to potential reversibility in the presence of thiols like glutathione.[1][3]High specificity and rapid reaction rates at physiological pH.[3]Linkage instability can compromise efficacy and safety in vivo.[3][4]
Haloacetamide/Haloacetate ThioetherForms a highly stable, irreversible thioether bond.Irreversible and stable linkage.Generally slower reaction rate than maleimides; potential for side reactions.
Vinyl Sulfone ThioetherForms a stable, irreversible thioether bond.[3]Stable and irreversible linkage with good selectivity for thiols.[3]Generally slower reaction rate compared to maleimides.[3]
Julia-Kocienski (Methylsulfonyl phenyloxadiazole) ThioetherSuperior stability in human plasma compared to maleimide conjugates.[1][2]Rapid, selective, and highly stable linkage.[1]Newer chemistry, may have less established protocols.
5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) ThioetherConjugates are hydrolytically stable and resistant to thiol-exchange over prolonged periods.[5]Yields highly stable conjugates; allows for single-site multi-functionalization.[5]A more recent alternative to maleimides.[5]
Pyridyl Disulfide DisulfideReversible through disulfide exchange with other thiols.[3]Allows for cleavable conjugation, which can be desirable for drug delivery.[3]Not suitable for applications requiring long-term stability in reducing environments.[3]

Key Instability Pathway: Maleimide-Thiol Adducts

The primary mechanism for the instability of maleimide-thiol conjugates in biological media is the retro-Michael reaction. This reversible reaction is particularly problematic in the thiol-rich environment of plasma, where abundant molecules like glutathione and albumin can displace the conjugated molecule.

cluster_0 Maleimide-Thiol Conjugation cluster_1 Instability Pathway in Plasma Protein_Thiol Protein-SH Michael_Adduct Succinimide Thioether Linkage (Initial Conjugate) Protein_Thiol->Michael_Adduct Michael Addition Maleimide_Reagent Maleimide Reagent Maleimide_Reagent->Michael_Adduct Unconjugated_Protein Unconjugated Protein-SH Michael_Adduct->Unconjugated_Protein Retro-Michael Reaction Unconjugated_Reagent Unconjugated Reagent Michael_Adduct->Unconjugated_Reagent Retro-Michael Reaction Plasma_Thiol Plasma Thiol (e.g., Glutathione) Thiol_Exchange_Product Thiol-Exchanged Product Plasma_Thiol->Thiol_Exchange_Product Thiol Exchange Unconjugated_Reagent->Thiol_Exchange_Product

Instability of maleimide-thiol adducts via retro-Michael reaction.

Experimental Protocols

This protocol outlines a general method for evaluating the stability of a bioconjugate in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS), a sensitive and selective analytical technique.[6][7]

  • Sample Preparation:

    • Dilute plasma samples (e.g., human, mouse, rat) with a suitable buffer, such as phosphate-buffered saline (PBS), at a 1:1 (v/v) ratio.[6]

    • Prepare stock solutions of the test conjugate in an appropriate solvent like DMSO.

    • Spike the diluted plasma with the conjugate stock solution to a final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <2.5%) to avoid protein precipitation.[6]

  • Incubation:

    • Incubate the samples at 37°C with gentle shaking.[8]

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours) to monitor degradation over time.[8]

  • Reaction Quenching and Protein Precipitation:

    • To stop the degradation process at each time point, add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard. This step also precipitates plasma proteins.[9]

    • Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant, which contains the conjugate and any degradation products.

    • Analyze the supernatant using LC-MS or LC-MS/MS to quantify the amount of intact conjugate remaining.[7][9]

    • The percentage of the remaining conjugate is plotted against time to determine stability metrics, such as half-life (T½).

start Spike Conjugate into Plasma incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction & Precipitate Protein timepoint->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze end Determine Stability (e.g., Half-life) analyze->end

General experimental workflow for assessing conjugate stability.

References

Purity Analysis of Alkyne-PEG2-Iodide Conjugates by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, ensuring the purity of bifunctional linkers like Alkyne-PEG2-iodide is a critical step. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), stands as a powerful and widely adopted technique for the separation and quantification of such molecules.[][2] This guide provides a comparative overview of potential RP-HPLC methods for the purity analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and development.

This compound is a valuable crosslinker used in "click chemistry" and other bioconjugation strategies.[3][4][5][6][7][8] Its purity is paramount as impurities can lead to unwanted side reactions and complicate the characterization of the final conjugate. RP-HPLC is well-suited for this analysis, offering high sensitivity, selectivity, and accuracy in separating the target compound from starting materials, by-products, and degradants.[]

Comparison of HPLC Methods for this compound Analysis

The choice of HPLC column and mobile phase is crucial for achieving optimal separation. For compounds like this compound, which possess both hydrophobic (alkyne, iodide) and hydrophilic (PEG) moieties, C18 and C8 columns are common starting points.[2][9] The following table presents a hypothetical comparison of two RP-HPLC methods for the purity analysis of a sample of this compound.

ParameterMethod A: C18 ColumnMethod B: C8 Column
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)0.1% TFA in Acetonitrile
Gradient 20-80% B in 20 min15-75% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Hypothetical Retention Time 12.5 min10.8 min
Hypothetical Purity 96.2%96.5%
Resolution (Main Peak/Impurity) > 2.0> 1.8

Note: The data presented in this table is hypothetical and intended for illustrative purposes to compare potential method outcomes.

Generally, a C18 column provides greater hydrophobic retention, which can be advantageous for resolving non-polar impurities.[2] Conversely, a C8 column offers less retention, potentially leading to shorter run times. The optimal choice will depend on the specific impurity profile of the sample.

Experimental Protocols

Below is a detailed protocol for a representative RP-HPLC method for the purity analysis of this compound.

Protocol: Purity Determination by RP-HPLC (C18 Column)
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Materials:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[2]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      22.0 80
      22.1 20

      | 25.0 | 20 |

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample and run the gradient program.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the this compound by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

Workflow and Visualization

The general workflow for the HPLC purity analysis of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Result SamplePrep Dissolve this compound in appropriate solvent Injection Sample Injection SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phases A and B Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Gradient Elution & Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Purity Report Calculation->Report

General workflow for HPLC purity analysis.

Alternative and Complementary Techniques

While RP-HPLC is a robust method, other techniques can provide complementary information. For instance, Size-Exclusion Chromatography (SEC) can be useful for analyzing PEGylated conjugates, though it is generally more suited for larger molecules. For absolute confirmation of identity, HPLC can be coupled with Mass Spectrometry (LC-MS) , which provides molecular weight information for the parent compound and any impurities.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Alkyne-PEG2-iodide, a bifunctional crosslinker used in click chemistry and Sonogashira coupling.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the contaminated material into a designated, labeled waste container.

**Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for halogenated organic compounds and reactive chemicals.[3]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).

    • Label the container as "Halogenated Organic Waste" and specifically list "this compound."

  • Waste Neutralization (for dilute aqueous solutions):

    • For dilute aqueous waste streams containing this compound, a neutralization step can be considered to reduce its reactivity. This should only be performed by trained personnel.

    • A potential method involves treatment with a reducing agent, such as sodium thiosulfate, to reduce the iodide.[3]

    • The alkyne group's reactivity should also be considered, and quenching with a suitable reagent may be necessary depending on the experimental context.

    • Note: This step should be approached with caution and may not be suitable for all waste streams. If in doubt, proceed directly to Step 3.

  • Containerization and Storage:

    • Ensure the waste container is tightly sealed to prevent leakage or evaporation.

    • Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the disposal vendor with a complete and accurate description of the waste contents, including the presence of this compound.

    • Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[4]

Quantitative Data Summary

While specific quantitative hazard data for this compound is not available in the provided search results, the table below summarizes key physical and chemical properties.

PropertyValueSource
Chemical Formula C7H11IO2[1][2]
Molecular Weight 254.07 g/mol [1][2]
CAS Number 1234387-33-7[1][2]
Appearance Colorless to yellow oil[1]
Solubility Soluble in water and polar organic solvents[1]
Storage -20°C in the dark for long-term storage[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure/Concentrated this compound waste_type->pure_compound Pure Compound dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Solution contaminated_materials Contaminated Solid Materials (e.g., pipette tips, gloves) waste_type->contaminated_materials Solid Waste segregate Segregate into Labeled Halogenated Organic Waste Container pure_compound->segregate neutralize_q Is In-Lab Neutralization Feasible and Safe? dilute_solution->neutralize_q contaminated_materials->segregate store Store Securely in Hazardous Waste Accumulation Area segregate->store neutralize_q->segregate No/Uncertain neutralize_proc Perform Neutralization (e.g., with Sodium Thiosulfate) by Trained Personnel neutralize_q->neutralize_proc Yes neutralize_proc->segregate ehs_contact Contact Environmental Health & Safety (EHS) for Professional Disposal store->ehs_contact

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations for hazardous waste disposal. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Alkyne-PEG2-iodide, a bifunctional crosslinker with a terminal alkyne and a reactive alkyl iodide. By providing clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.

Essential Safety Information

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel. The following table summarizes key quantitative data for this compound.

PropertyValueSource/Note
Molecular Formula C₇H₁₁IO₂Supplier Information
Molecular Weight 254.07 g/mol Supplier Information
Appearance Colorless to yellow oilSupplier Information
Storage Temperature -20°C in the darkSupplier Information
Long-term Storage 24 months at -20°CSupplier Information
Transportation Up to 3 weeks at room temperatureSupplier Information
Solubility Soluble in water and polar organic solventsSupplier Information
Primary Hazards Alkylating agent, potential skin and eye irritant, potential respiratory irritant. Prolonged exposure to iodides may have adverse health effects.Inferred from alkyl iodide and potassium iodide SDS[1][2][3][4][5]

Operational Plan: Step-by-Step Guidance

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Ensure the container is tightly sealed.

2. Storage:

  • Immediately transfer the container to a designated, well-ventilated, and dark storage location maintained at -20°C.

  • Store this compound away from strong oxidizing agents, strong bases, and reactive metals.

  • Maintain an accurate inventory of the compound.

3. Personal Protective Equipment (PPE):

  • Always wear the following PPE when handling this compound:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.

    • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Ensure that an eyewash station and safety shower are readily accessible.

4. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Carefully measure the required amount of the oil using a calibrated micropipette with disposable tips.

  • Avoid inhalation of any aerosols or vapors.

  • After use, securely seal the container and return it to the -20°C storage.

  • Thoroughly wash hands after handling, even if gloves were worn.

5. Spill Contingency Plan:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Restrict access to the area.

    • Follow established institutional procedures for large chemical spills.

6. Disposal Plan:

  • All waste materials containing this compound, including empty containers, used pipette tips, and contaminated absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Obtain_Compound Receive and Inspect this compound Storage Store at -20°C in the Dark Obtain_Compound->Storage Don_PPE Wear Appropriate PPE: - Goggles & Face Shield - Double Gloves - Lab Coat Storage->Don_PPE Prepare_Workspace Work in a Chemical Fume Hood Don_PPE->Prepare_Workspace Equilibrate Equilibrate to Room Temperature Prepare_Workspace->Equilibrate Weigh_Aliquot Weigh or Aliquot Compound Equilibrate->Weigh_Aliquot Perform_Reaction Perform Experiment Weigh_Aliquot->Perform_Reaction Spill Spill Occurs Weigh_Aliquot->Spill Decontaminate Decontaminate Glassware and Surfaces Perform_Reaction->Decontaminate Perform_Reaction->Spill Exposure Personal Exposure Perform_Reaction->Exposure Waste_Disposal Dispose of Waste in Labeled Container Decontaminate->Waste_Disposal Return_to_Storage Return Compound to -20°C Storage Waste_Disposal->Return_to_Storage Doff_PPE Remove and Dispose of PPE Properly Return_to_Storage->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill_Response Follow Spill Contingency Plan Spill->Spill_Response First_Aid Administer First Aid and Seek Medical Attention Exposure->First_Aid

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in drug development and scientific discovery. Your safety is our priority, and we are committed to providing the information you need to maintain a secure research environment.

References

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